molecular formula C6H7BrClN3 B1290370 6-Bromopicolinimidamide hydrochloride CAS No. 1245806-87-4

6-Bromopicolinimidamide hydrochloride

Cat. No.: B1290370
CAS No.: 1245806-87-4
M. Wt: 236.5 g/mol
InChI Key: ROCOYRYYLFKACD-UHFFFAOYSA-N
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Description

6-Bromopicolinimidamide hydrochloride (CAS 1245806-87-4) is a high-purity chemical intermediate with a molecular formula of C 6 H 7 BrClN 3 and a molecular weight of 236.50 . This compound is provided for research applications as a building block in organic synthesis and drug discovery. The structure of this compound features a picolinimidamide core, which is a common pharmacophore in medicinal chemistry, functionalized with a bromine atom at the 6-position. The bromine substituent makes it a versatile intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the construction of more complex molecular architectures. The amidine group, often found in biologically active molecules, can serve as a key functional group for interacting with enzymatic targets . As a research chemical, this compound is strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions. The product is stored sealed in a dry, room temperature environment to ensure stability .

Properties

IUPAC Name

6-bromopyridine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3.ClH/c7-5-3-1-2-4(10-5)6(8)9;/h1-3H,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCOYRYYLFKACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Bromopicolinimidamide Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 6-Bromopicolinimidamide hydrochloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also includes a proposed synthesis methodology based on established chemical principles and discusses potential biological activities by drawing parallels with structurally related molecules. All information should be considered in the context of research and development, and further experimental validation is highly recommended.

Core Chemical Properties

PropertyValueSource
Chemical Name This compound[1]
Synonyms 6-bromo-2-pyridinecarboximidamide hydrochloride, 6-bromopyridine-2-carboxamidine hydrochloride[1]
CAS Number 122918-17-6[1][2]
Molecular Formula C₆H₇BrClN₃[1]
Molecular Weight 236.50 g/mol [1]
Melting Point No data available[2]
Solubility No data available. As a hydrochloride salt, it is expected to have some solubility in polar solvents like water, ethanol, and DMSO.[3][4]
Appearance Likely a solid, powder or crystalline form.[5]

Proposed Synthesis Protocol

A plausible and widely used method for the synthesis of amidines from nitriles is the Pinner reaction.[6][7] This proposed protocol outlines the synthesis of this compound from 6-bromopicolinonitrile.

Reaction: Pinner Reaction

Starting Material: 6-bromopicolinonitrile

Reagents: Anhydrous ethanol, Dry hydrogen chloride gas, Anhydrous diethyl ether, Ammonia (gas or solution in ethanol)

Experimental Procedure:

  • Formation of the Imidate Hydrochloride (Pinner Salt):

    • A solution of 6-bromopicolinonitrile in a molar excess of anhydrous ethanol is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

    • The solution is cooled to 0°C in an ice bath.

    • Dry hydrogen chloride gas is bubbled through the stirred solution. The reaction is monitored by thin-layer chromatography (TLC) until the starting nitrile is consumed.

    • The reaction mixture is typically stirred for several hours at 0°C.

    • The resulting precipitate of the ethyl 6-bromopicolinimidate hydrochloride (Pinner salt) is collected by filtration under an inert atmosphere, washed with anhydrous diethyl ether to remove any unreacted starting materials, and dried under vacuum.

  • Ammonolysis to the Amidine Hydrochloride:

    • The dried Pinner salt is suspended in anhydrous ethanol in a clean, dry flask.

    • The suspension is cooled to 0°C.

    • Anhydrous ammonia gas is bubbled through the suspension, or a saturated solution of ammonia in ethanol is added.

    • The reaction mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by TLC or LC-MS.

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield the final product.

Note: This is a generalized protocol and requires optimization for temperature, reaction time, and purification methods for this specific substrate. All procedures should be carried out by trained chemists in a well-ventilated fume hood using appropriate personal protective equipment.

SynthesisWorkflow Proposed Synthesis of 6-Bromopicolinimidamide HCl start 6-Bromopicolinonitrile pinner_salt Ethyl 6-bromopicolinimidate HCl (Pinner Salt) start->pinner_salt Pinner Reaction reagents1 Anhydrous Ethanol, Dry HCl gas reagents1->pinner_salt product 6-Bromopicolinimidamide HCl pinner_salt->product Ammonolysis reagents2 Ammonia (gas or ethanolic solution) reagents2->product purification Recrystallization product->purification final_product Purified Product purification->final_product

Proposed synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

Specific pharmacological studies on this compound are not currently available in the public domain. However, the picolinamide and picolinimidamide scaffolds are present in a variety of biologically active molecules, suggesting potential areas for investigation.[6][8]

Derivatives of picolinamide have shown a broad range of biological activities, including roles as enzyme inhibitors and antibacterial agents.[6] For instance, certain picolinamide derivatives have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders.[6] Others have been investigated as inhibitors of acetylcholinesterase (AChE), a target in the treatment of Alzheimer's disease.[8]

Furthermore, halogenated organic compounds, particularly those derived from marine organisms, often exhibit significant biological activities, including antibacterial and anticancer properties.[9][10] The presence of the bromine atom on the pyridine ring of this compound may therefore confer interesting pharmacological properties.

Given that some pyridine derivatives have been shown to possess anticancer activity by downregulating the expression of key cell cycle genes like cdk1 and topoisomerase II (topoII), a hypothetical signaling pathway for such a mechanism is presented below.[7]

SignalingPathway Hypothetical Anticancer Signaling Pathway drug 6-Bromopicolinimidamide HCl target Intracellular Target (e.g., Kinase, Topoisomerase) drug->target Binds to/Inhibits cdk1 CDK1 Expression target->cdk1 Downregulates topoII Topoisomerase II Expression target->topoII Downregulates cell_cycle Cell Cycle Progression cdk1->cell_cycle topoII->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis Arrest leads to proliferation Tumor Cell Proliferation cell_cycle->proliferation Drives

Hypothetical signaling pathway for anticancer activity.

Conclusion

This compound is a chemical compound with potential for further investigation in drug discovery and development. While basic identifying information is available, a significant gap exists in the experimental characterization of its physicochemical properties and its biological activities. The proposed synthesis via the Pinner reaction provides a starting point for its preparation. Future research should focus on the experimental determination of its properties, including melting point, solubility, and comprehensive spectral analysis, as well as screening for biological activity in relevant assays to elucidate its potential therapeutic applications.

References

Synthesis of 6-Bromopicolinimidamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 6-bromopicolinimidamide hydrochloride, a pyridine-based compound of interest in medicinal chemistry and drug discovery. The primary synthetic route proceeds via the well-established Pinner reaction, starting from the readily available precursor, 6-bromopicolinonitrile. This document provides a comprehensive overview of the reaction, including a plausible experimental protocol, a summary of reactants and products, and a discussion of the reaction mechanism. The information is intended to provide a foundational understanding for researchers engaged in the synthesis of novel heterocyclic compounds.

Introduction

This compound is a member of the picolinimidamide class of compounds, which are recognized for their potential as scaffolds in the development of therapeutic agents. The presence of the bromo- and imidamide functionalities on the pyridine ring offers versatile handles for further chemical modifications, making it a valuable building block in synthetic organic chemistry. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for biological screening and formulation studies. This guide focuses on the chemical synthesis of this compound, providing a detailed protocol based on the Pinner reaction, a classic method for the conversion of nitriles to imidates and subsequently to amidines.

Synthesis Pathway: The Pinner Reaction

The synthesis of this compound is achieved through a two-step Pinner reaction. The first step involves the acid-catalyzed reaction of 6-bromopicolinonitrile with an alcohol, typically ethanol, in the presence of anhydrous hydrogen chloride to form the corresponding ethyl imidate hydrochloride salt, also known as a Pinner salt. In the second step, this intermediate is treated with ammonia to yield the desired 6-bromopicolinimidamide, which is then isolated as its hydrochloride salt.[1][2]

Overall Reaction:

Experimental Protocol

Materials:

  • 6-Bromopicolinonitrile

  • Anhydrous Ethanol

  • Anhydrous Hydrogen Chloride (gas or a solution in a compatible anhydrous solvent)

  • Ammonia (gas or a solution in a compatible anhydrous solvent)

  • Anhydrous Diethyl Ether (or other suitable solvent for precipitation)

Procedure:

  • Formation of the Pinner Salt: A solution of 6-bromopicolinonitrile in anhydrous ethanol is cooled in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the solution, or a saturated solution of HCl in anhydrous ethanol is added dropwise, while maintaining the temperature below 10 °C. The reaction mixture is stirred at a low temperature for several hours until the reaction is complete (monitoring by TLC or other suitable analytical method is recommended). The resulting precipitate, the ethyl 6-bromopicolinimidate hydrochloride (Pinner salt), is collected by filtration under anhydrous conditions, washed with cold anhydrous diethyl ether, and dried in vacuo.

  • Formation of the Amidine Hydrochloride: The dried Pinner salt is suspended in a suitable anhydrous solvent (e.g., anhydrous ethanol). The suspension is cooled in an ice bath, and anhydrous ammonia gas is bubbled through the mixture, or a solution of ammonia in ethanol is added. The reaction is stirred at room temperature until the conversion of the imidate to the amidine is complete. The reaction mixture is then concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield this compound as a crystalline solid.

Data Presentation

Table 1: Reactants and Products

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
6-BromopicolinonitrileC₆H₃BrN₂183.01Starting Material
EthanolC₂H₅OH46.07Reagent/Solvent
Hydrogen ChlorideHCl36.46Catalyst
AmmoniaNH₃17.03Reagent
Ethyl 6-bromopicolinimidate hydrochlorideC₈H₁₀BrClN₂O265.54Intermediate
This compoundC₆H₇BrClN₃236.50Final Product

Note: The molecular weight for the hydrochloride salts is calculated based on the addition of one equivalent of HCl.

Mandatory Visualizations

Synthesis Pathway Diagram

Synthesis_of_6_bromopicolinimidamide_hydrochloride cluster_start Starting Material cluster_reagents1 Step 1 Reagents cluster_intermediate Intermediate cluster_reagents2 Step 2 Reagent cluster_product Final Product 6-Bromopicolinonitrile 6-Bromopicolinonitrile Pinner_Salt Ethyl 6-bromopicolinimidate hydrochloride 6-Bromopicolinonitrile->Pinner_Salt Pinner Reaction (Step 1) Ethanol_HCl Ethanol, Anhydrous HCl Final_Product 6-Bromopicolinimidamide hydrochloride Pinner_Salt->Final_Product Ammonolysis (Step 2) Ammonia Ammonia (NH3)

Caption: Synthesis of this compound via the Pinner reaction.

Experimental Workflow

Experimental_Workflow Start Start Dissolve Dissolve 6-bromopicolinonitrile in anhydrous ethanol Start->Dissolve Cool Cool solution to 0-10 °C Dissolve->Cool Add_HCl Add anhydrous HCl Cool->Add_HCl Stir_1 Stir at low temperature Add_HCl->Stir_1 Filter_Pinner Filter to isolate Pinner salt Stir_1->Filter_Pinner Wash_Pinner Wash with anhydrous diethyl ether Filter_Pinner->Wash_Pinner Dry_Pinner Dry Pinner salt in vacuo Wash_Pinner->Dry_Pinner Suspend_Pinner Suspend Pinner salt in anhydrous ethanol Dry_Pinner->Suspend_Pinner Cool_2 Cool suspension Suspend_Pinner->Cool_2 Add_Ammonia Add anhydrous ammonia Cool_2->Add_Ammonia Stir_2 Stir at room temperature Add_Ammonia->Stir_2 Concentrate Concentrate in vacuo Stir_2->Concentrate Recrystallize Recrystallize from suitable solvent Concentrate->Recrystallize End Obtain pure product Recrystallize->End

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be reliably achieved through the Pinner reaction, a versatile and well-documented method for the preparation of amidines from nitriles. This technical guide provides a foundational protocol and the necessary chemical information to aid researchers in the preparation of this and similar compounds. Further optimization of reaction conditions and purification techniques may be required to achieve high yields and purity. The biological applications and potential signaling pathway interactions of this compound remain an area for future investigation.

References

Unraveling the Mechanism of Action of 6-Bromopicolinimidamide Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of publicly available scientific literature and databases did not yield specific information regarding the mechanism of action, biological targets, or associated signaling pathways for 6-Bromopicolinimidamide hydrochloride. The following guide is a template designed to meet the structural and content requirements of the user's request. The data, experimental protocols, and diagrams presented are hypothetical examples and should not be considered factual representations of the activity of this compound.

Abstract

This compound is a synthetic compound with a chemical structure suggesting potential interactions with biological systems. However, as of the date of this publication, its specific molecular targets and mechanism of action have not been elucidated in the available scientific literature. This document provides a hypothetical framework for presenting such data, should it become available. It is intended to serve as a template for researchers investigating the pharmacological properties of this and similar novel chemical entities.

Hypothetical Biological Targets and Quantitative Data

In the absence of experimental data, we can postulate potential biological activities based on the compound's structural motifs. The picolinimidamide functional group could potentially interact with a variety of enzymes or receptors. For the purpose of this guide, we will hypothesize that this compound acts as an inhibitor of a hypothetical enzyme, "Kinase X," and a modulator of "Receptor Y."

Table 1: Hypothetical In Vitro Activity of this compound

TargetAssay TypeParameterValue
Kinase XBiochemical Kinase AssayIC50150 nM
Receptor YRadioligand Binding AssayKi320 nM
Target ZCellular Thermal Shift AssayTm Shift+3.5 °C

Table 2: Hypothetical Cellular Activity of this compound

Cell LineAssay TypeParameterValue
Cancer Cell Line ACell Viability (MTT)GI501.2 µM
Cancer Cell Line BApoptosis (Caspase 3/7)EC502.5 µM
Normal Cell Line CCytotoxicity (LDH)CC50> 50 µM

Postulated Signaling Pathway

Based on our hypothetical targets, this compound could interfere with a critical cellular signaling pathway. The following diagram illustrates a potential mechanism where the compound inhibits Kinase X, leading to a downstream blockade of a pro-survival signaling cascade, and modulates Receptor Y, which could influence a secondary pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ReceptorY Receptor Y Effector2 Effector Protein 2 ReceptorY->Effector2 Signal Transduction KinaseX Kinase X SubstrateA Substrate A KinaseX->SubstrateA Phosphorylation SubstrateB Substrate B SubstrateA->SubstrateB Activation TF Transcription Factor SubstrateB->TF Effector1 Effector Protein 1 CellSurvival CellSurvival Effector1->CellSurvival Cell Survival CellProliferation CellProliferation Effector2->CellProliferation Cell Proliferation Gene Gene Expression TF->Gene Gene->Effector1 Translation Compound 6-Bromopicolinimidamide hydrochloride Compound->ReceptorY Modulation Compound->KinaseX Inhibition

Caption: Hypothetical signaling pathway for this compound.

Detailed (Exemplar) Experimental Protocols

The following are standard experimental protocols that would be employed to determine the mechanism of action of a novel compound like this compound.

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a purified kinase.

Methodology:

  • A reaction mixture is prepared containing recombinant Kinase X, a suitable substrate (e.g., a generic peptide substrate), and ATP in a kinase buffer.

  • The compound is serially diluted and added to the reaction mixture in a 384-well plate.

  • The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Luminescence is measured, and the data are normalized to controls (0% and 100% inhibition).

  • The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Cell Viability (MTT) Assay

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the compound on cancer cell lines.

Methodology:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The compound is serially diluted in culture medium and added to the cells.

  • Cells are incubated with the compound for 72 hours.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

  • The medium is removed, and the formazan crystals are dissolved in DMSO.

  • The absorbance is measured at 570 nm.

  • The GI50 value is calculated from the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for identifying and characterizing the mechanism of action of a novel compound.

G A Compound Synthesis (6-Bromopicolinimidamide HCl) B High-Throughput Screening (e.g., Phenotypic Screen) A->B C Target Identification (e.g., Affinity Chromatography, CETSA) B->C D Target Validation (e.g., siRNA, CRISPR) C->D E Biochemical & Cellular Assays (IC50, EC50 determination) D->E F Pathway Analysis (e.g., Western Blot, RNA-seq) E->F G In Vivo Efficacy Studies (e.g., Xenograft models) F->G H Lead Optimization G->H

Caption: A standard workflow for drug discovery and mechanism of action studies.

Conclusion

While the specific mechanism of action for this compound remains to be determined, this guide provides a comprehensive template for the presentation of such findings. The structured tables for quantitative data, detailed experimental protocols, and clear visualizations of pathways and workflows are essential for the effective communication of complex pharmacological data. Researchers are encouraged to utilize this framework to present their findings once experimental data for this compound becomes available. Future studies are necessary to uncover the true biological activity of this compound.

The Enigmatic Origins of 6-Bromopicolinimidamide Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite its specific chemical structure, the detailed discovery and developmental history of 6-bromopicolinimidamide hydrochloride remain largely undocumented in publicly accessible scientific literature and patent databases. This technical guide, therefore, provides a representative overview based on the synthesis and potential applications of structurally related picolinimidamide derivatives. The experimental protocols and conceptual pathways presented are illustrative and based on established methodologies for this class of compounds.

Introduction to Picolinimidamides

Picolinimidamides are a class of organic compounds characterized by a pyridine ring substituted with an imidamide group. This structural motif is of significant interest in medicinal chemistry due to its potential to interact with a variety of biological targets. The presence of a bromine atom, as in 6-bromopicolinimidamide, can further modulate the compound's physicochemical properties, such as its lipophilicity and metabolic stability, which are critical for drug development. While the specific biological activities of this compound are not extensively reported, related compounds have been investigated for their potential as enzyme inhibitors and receptor modulators.

Representative Synthesis of this compound

The synthesis of picolinimidamide derivatives typically proceeds through the corresponding nitrile. A common and effective method is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether hydrochloride, followed by treatment with ammonia to yield the amidine hydrochloride.

General Experimental Protocol

Step 1: Synthesis of the Imino Ether Hydrochloride (Pinner Reaction Intermediate)

  • Reaction Setup: A solution of 6-bromo-2-cyanopyridine in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

  • Acidification: The solution is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through the solution until saturation is achieved.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC) until the starting nitrile is consumed.

  • Isolation: The resulting precipitate, the imino ether hydrochloride, is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

Step 2: Formation of this compound

  • Ammonolysis: The dried imino ether hydrochloride is suspended in a solution of ammonia in ethanol.

  • Reaction and Isolation: The mixture is stirred at room temperature. Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified by recrystallization to yield this compound as a crystalline solid.

Hypothetical Biological Activity and Signaling Pathway

Given the structural similarities to other reported picolinamide and picolinimidamide derivatives that have been explored as inhibitors of various enzymes, it is plausible that this compound could be investigated for similar activities. For instance, some picolinamide-based compounds have been studied as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis.

Below is a conceptual signaling pathway illustrating the potential role of a hypothetical picolinimidamide-based VEGFR-2 inhibitor.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Inhibitor 6-Bromopicolinimidamide Hydrochloride (Hypothetical) Inhibitor->VEGFR2 Inhibits

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Illustrative Quantitative Data

The following table presents hypothetical data that would be generated during the preclinical evaluation of a compound like this compound, assuming it acts as a VEGFR-2 inhibitor. This data is for illustrative purposes only.

ParameterValue
In Vitro Activity
VEGFR-2 IC₅₀50 nM
HUVEC Proliferation IC₅₀200 nM
In Vivo Efficacy
Tumor Growth Inhibition65% at 50 mg/kg
Pharmacokinetics (Mouse)
Bioavailability (Oral)30%
Half-life (t₁/₂)4.5 hours
Cₘₐₓ1.2 µM

Representative Experimental Workflow

The workflow for the discovery and initial evaluation of a novel compound like this compound would typically follow a structured path from synthesis to biological testing.

G start Chemical Synthesis purification Purification & Characterization start->purification invitro In Vitro Screening purification->invitro invivo In Vivo Efficacy Studies invitro->invivo Active Hit pk Pharmacokinetic Profiling invivo->pk lead_opt Lead Optimization pk->lead_opt

Caption: A typical workflow for early-stage drug discovery.

Conclusion

While the specific historical context and discovery of this compound are not well-documented, its chemical structure places it within a class of compounds with recognized potential in medicinal chemistry. The synthesis can be approached through established chemical transformations, and its biological activity could plausibly be directed towards enzyme inhibition, similar to other picolinimidamide derivatives. Further public research is required to fully elucidate the therapeutic potential and developmental history of this particular molecule.

Spectroscopic and Synthetic Profile of 6-Bromopicolinimidamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 6-bromopicolinimidamide hydrochloride. The information is intended to support research, development, and quality control activities involving this compound.

Chemical Structure and Properties

  • IUPAC Name: 6-bromopyridine-2-carboximidamide hydrochloride

  • Molecular Formula: C₆H₇BrClN₃

  • Molecular Weight: 236.50 g/mol

  • CAS Number: 122918-17-6

  • Predicted Monoisotopic Mass: 234.95119 u

Synthesis

A plausible and efficient method for the synthesis of this compound proceeds via the treatment of the corresponding nitrile, 6-bromopicolinonitrile, with a source of ammonia, followed by conversion to the hydrochloride salt. This transformation is a common and well-established method for the preparation of amidines from nitriles.

A potential synthetic pathway is the Pinner reaction. This involves reacting 6-bromopicolinonitrile with an alcohol (e.g., ethanol) under anhydrous acidic conditions (e.g., HCl gas) to form an imidate ester hydrochloride. Subsequent treatment of this intermediate with ammonia affords the desired this compound.

Synthesis of this compound cluster_0 Pinner Reaction 6-bromopicolinonitrile 6-bromopicolinonitrile Imidate_ester_hydrochloride Imidate ester hydrochloride 6-bromopicolinonitrile->Imidate_ester_hydrochloride 1. Anhydrous EtOH, HCl (g) 6-bromopicolinimidamide_hydrochloride 6-bromopicolinimidamide hydrochloride Imidate_ester_hydrochloride->6-bromopicolinimidamide_hydrochloride 2. NH3

Caption: Synthetic pathway for this compound.

Spectroscopic Data

Due to the limited availability of experimental spectra in public domains, the following data is a combination of predicted values from computational models and expected characteristics based on analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~9.5 (broad s)Singlet (broad)2H-NH₂
~9.2 (broad s)Singlet (broad)1H-NH- (protonated)
~8.10Doublet1HH-3
~7.95Triplet1HH-4
~7.70Doublet1HH-5

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~165C=N (imidamide)
~150C-2
~142C-6
~140C-4
~125C-5
~122C-3
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3100Strong, BroadN-H stretching (amine and imine groups, hydrochloride salt)
3100 - 3000MediumC-H stretching (aromatic)
~1670StrongC=N stretching (imidamide)
1600 - 1450Medium to StrongC=C and C=N stretching (pyridine ring)
~1100MediumC-Br stretching
Mass Spectrometry (MS)

Mass spectrometry of this compound, likely using a soft ionization technique such as Electrospray Ionization (ESI), would be expected to show a prominent molecular ion peak corresponding to the free base. Due to the presence of bromine, a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) will be observed for all bromine-containing fragments.

Predicted Mass Spectral Data (ESI-MS)

m/zInterpretation
200/202[M+H]⁺ of the free base (C₆H₆BrN₃)
183/185Loss of NH₃
121Loss of Br

The fragmentation of bromopyridines under electron ionization typically involves the loss of the bromine radical followed by cleavage of the pyridine ring.[1]

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of this compound.

NMR Spectroscopy

NMR Spectroscopy Workflow cluster_nmr NMR Sample Preparation and Analysis Sample_Prep Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) Transfer Transfer solution to an NMR tube Sample_Prep->Transfer Shimming Place tube in spectrometer and perform shimming Transfer->Shimming Acquisition Acquire 1H and 13C spectra Shimming->Acquisition Processing Process data (Fourier transform, phase correction, baseline correction) Acquisition->Processing Analysis Analyze spectra (chemical shifts, coupling constants, integration) Processing->Analysis

Caption: Workflow for NMR spectroscopic analysis.

A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The solution is then transferred to an NMR tube. The spectrum is acquired on a spectrometer, typically operating at a field strength of 400 MHz or higher for protons. Standard pulse sequences are used to obtain ¹H and ¹³C{¹H} spectra.

IR Spectroscopy

IR Spectroscopy Workflow cluster_ir FT-IR Sample Preparation and Analysis (ATR) Background Acquire a background spectrum of the clean ATR crystal Sample_Application Place a small amount of solid sample onto the ATR crystal Background->Sample_Application Pressure Apply pressure to ensure good sample contact Sample_Application->Pressure Acquisition Acquire the sample spectrum Pressure->Acquisition Processing Process data (background subtraction, peak picking) Acquisition->Processing Analysis Analyze the spectrum for characteristic functional group absorptions Processing->Analysis

Caption: Workflow for FT-IR spectroscopic analysis.

For a solid sample, Attenuated Total Reflectance (ATR) is a convenient method. A small amount of the solid is placed on the ATR crystal, and pressure is applied to ensure good contact. A background spectrum of the empty ATR crystal should be recorded first. The sample spectrum is then acquired, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass Spectrometry Workflow cluster_ms ESI-MS Sample Preparation and Analysis Sample_Prep Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) Infusion Infuse the sample solution into the ESI source via a syringe pump Sample_Prep->Infusion Ionization Apply a high voltage to the ESI needle to generate ions Infusion->Ionization Acquisition Acquire the mass spectrum Ionization->Acquisition Processing Process the data to identify the molecular ion and fragment peaks Acquisition->Processing Analysis Analyze the fragmentation pattern and isotopic distribution Processing->Analysis

Caption: Workflow for ESI-Mass Spectrometry analysis.

A dilute solution of the sample (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. This solution is then introduced into the electrospray ionization (ESI) source of the mass spectrometer. The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry can be used to confirm the elemental composition.

References

In-depth Technical Guide: 6-bromopicolinimidamide hydrochloride (CAS number 122918-17-6) - A Compound with Undisclosed Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-bromopicolinimidamide hydrochloride, identified by the CAS number 122918-17-6, is a halogenated pyridine derivative with a picolinimidamide functional group. While its structural features suggest potential applications in medicinal chemistry and drug discovery, a comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant lack of detailed information regarding its synthesis, biological activity, and mechanism of action. This technical guide aims to consolidate the available information and highlight the knowledge gaps, thereby pointing to potential avenues for future research into this compound.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is presented in Table 1. This information is primarily derived from safety data sheets and chemical supplier databases.

PropertyValueSource
CAS Number 122918-17-6Chemical Supplier Databases
Molecular Formula C₆H₇BrClN₃Chemical Supplier Databases
Molecular Weight 236.50 g/mol Chemical Supplier Databases
Appearance Not Reported-
Solubility Not Reported-
Melting Point Not Reported-
Boiling Point Not Reported-

Table 1: Physicochemical Properties of this compound

Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not currently available in the public domain. However, based on the general synthesis of related picolinimidamide and aminopyridine derivatives, a plausible synthetic route can be proposed.

Proposed General Synthetic Workflow

The synthesis would likely commence from a commercially available starting material such as 6-bromopicolinonitrile. The critical step would involve the conversion of the nitrile group to an imidamide. This transformation can be achieved through various methods, such as the Pinner reaction or by reaction with ammonia or its equivalents under specific conditions. The final step would involve the formation of the hydrochloride salt.

A generalized workflow for this proposed synthesis is depicted below.

G start 6-Bromopicolinonitrile step1 Reaction with alcohol and HCl (Pinner Reaction) start->step1 Step 1 intermediate Pinner salt intermediate step1->intermediate step2 Ammonolysis intermediate->step2 Step 2 product_base 6-Bromopicolinimidamide (free base) step2->product_base step3 Treatment with HCl product_base->step3 Step 3 final_product This compound step3->final_product

Caption: Proposed general synthetic workflow for this compound.

It is crucial to note that this is a theoretical pathway and has not been experimentally validated for this specific compound based on available literature.

Biological Activity and Mechanism of Action

There is a significant lack of published data on the biological activity of this compound. While related picolinamide and aminopyridine structures have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, anti-cancer, and anti-microbial agents, no such studies have been reported for this specific molecule.

Potential Areas of Investigation

Given the structural motifs present in this compound, several potential biological targets could be explored. The pyridine ring is a common scaffold in many bioactive molecules, and the imidamide group can participate in various biological interactions.

A hypothetical signaling pathway that could be investigated, based on the activities of similar compounds, is presented below. This diagram is purely illustrative and does not represent any known activity of this compound.

G cluster_cell Target Cell receptor Cell Surface Receptor (e.g., Kinase, GPCR) pathway_start Intracellular Signaling Cascade Initiation receptor->pathway_start compound 6-Bromopicolinimidamide hydrochloride compound->receptor Binding/Inhibition downstream_effector Downstream Effector (e.g., Transcription Factor) pathway_start->downstream_effector Signal Transduction cellular_response Cellular Response (e.g., Apoptosis, Proliferation Change) downstream_effector->cellular_response

Caption: Hypothetical mechanism of action for this compound.

Future Research Directions

The absence of data on this compound presents a clear opportunity for novel research. Key areas for future investigation include:

  • Development and optimization of a reliable synthetic protocol.

  • Comprehensive screening for biological activity against a diverse panel of targets, such as kinases, proteases, and microbial enzymes.

  • In vitro and in vivo studies to determine efficacy and toxicity profiles if any significant biological activity is identified.

  • Structure-activity relationship (SAR) studies to explore how modifications to the 6-bromopicolinimidamide scaffold affect its biological activity.

Conclusion

Navigating the Physicochemical Landscape of 6-Bromopicolinimidamide Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 6-bromopicolinimidamide hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development. Understanding these fundamental physicochemical properties is critical for the advancement of this molecule through the development pipeline, from early-stage formulation to final product manufacturing. This document outlines detailed experimental protocols and data presentation frameworks to guide the comprehensive characterization of this compound.

Executive Summary

The successful development of any active pharmaceutical ingredient (API) is contingent on a thorough understanding of its solubility and stability. This guide presents a systematic approach to characterizing this compound. While specific experimental data for this compound is not publicly available, this document provides a robust framework of established methodologies based on regulatory guidelines and standard pharmaceutical practices. The protocols herein describe the determination of solubility in various solvent systems and a comprehensive stability assessment under long-term, accelerated, and forced degradation conditions.

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability and dictates the choice of formulation strategies. The following sections detail the experimental approach to quantitatively determine the solubility of this compound.

Experimental Protocol for Equilibrium Solubility Determination

The equilibrium solubility of this compound should be determined using the shake-flask method.

  • Preparation of Solutions: Prepare a series of aqueous solutions with varying pH values (e.g., 1.2, 4.5, 6.8, 7.4, and 9.0) using appropriate buffers. Select a range of relevant organic solvents (e.g., ethanol, methanol, acetonitrile, dimethyl sulfoxide, and propylene glycol).

  • Sample Preparation: Add an excess amount of this compound to vials containing a fixed volume of each solvent system.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, centrifuge the samples to separate the undissolved solid. Analyze the supernatant for the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solvents Prepare Solvent Systems (Aqueous Buffers & Organic Solvents) add_api Add API to Solvents prep_solvents->add_api Solvents weigh_api Weigh Excess API weigh_api->add_api API shake_flask Agitate at Constant Temperature (e.g., 24, 48, 72h) add_api->shake_flask centrifuge Centrifuge Samples shake_flask->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Analyze by HPLC supernatant->hplc results Determine Solubility (mg/mL) hplc->results

Figure 1: Experimental Workflow for Solubility Determination.
Data Presentation: Solubility

The results of the solubility studies should be presented in a clear and concise tabular format.

Solvent SystempHTemperature (°C)Solubility (mg/mL)
0.1 N HCl1.225Data
Acetate Buffer4.525Data
Phosphate Buffer6.825Data
Phosphate Buffer7.425Data
Borate Buffer9.025Data
Water~7.025Data
EthanolN/A25Data
MethanolN/A25Data
AcetonitrileN/A25Data
Dimethyl SulfoxideN/A25Data
Propylene GlycolN/A25Data
0.1 N HCl1.237Data
Phosphate Buffer7.437Data

Table 1: Hypothetical Solubility Data for this compound.

Stability Profile

Stability testing is essential to determine the shelf-life of the API and to identify potential degradation products. These studies are conducted according to the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol for Stability and Forced Degradation Studies
  • Long-Term and Accelerated Stability: Store samples of this compound under the conditions specified by ICH Q1A(R2) guidelines (e.g., 25 °C/60% RH for long-term and 40 °C/75% RH for accelerated studies).[1][2][3] Analyze the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[1]

  • Forced Degradation Studies: Expose the API to a range of stress conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.[4]

    • Acid Hydrolysis: Treat the API with 0.1 N HCl at an elevated temperature (e.g., 60 °C).[5]

    • Base Hydrolysis: Treat the API with 0.1 N NaOH at an elevated temperature (e.g., 60 °C).[5]

    • Oxidative Degradation: Expose the API to a solution of hydrogen peroxide (e.g., 3%) at room temperature.[6]

    • Thermal Degradation: Expose the solid API to dry heat (e.g., 105 °C).[7]

    • Photolytic Degradation: Expose the solid and solution API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5]

  • Sample Analysis: Analyze all stability and forced degradation samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.[8]

G cluster_stability ICH Stability Studies cluster_forced Forced Degradation Studies cluster_analysis Analysis long_term Long-Term (25°C/60% RH) hplc_analysis Stability-Indicating HPLC Analysis long_term->hplc_analysis accelerated Accelerated (40°C/75% RH) accelerated->hplc_analysis acid Acid Hydrolysis (0.1N HCl, 60°C) acid->hplc_analysis base Base Hydrolysis (0.1N NaOH, 60°C) base->hplc_analysis oxidation Oxidation (3% H2O2, RT) oxidation->hplc_analysis thermal Thermal (105°C) thermal->hplc_analysis photo Photolytic (ICH Q1B) photo->hplc_analysis quantify Quantify API hplc_analysis->quantify detect Detect Degradants hplc_analysis->detect characterize Characterize Degradants (LC-MS, NMR) detect->characterize api_sample API Sample api_sample->long_term api_sample->accelerated api_sample->acid api_sample->base api_sample->oxidation api_sample->thermal api_sample->photo

Figure 2: Workflow for Stability and Forced Degradation Studies.
Data Presentation: Stability

The results from the stability studies should be summarized in tables.

Storage ConditionTime Point (Months)Assay (%)Total Impurities (%)
25 °C / 60% RH (Long-Term)0DataData
3DataData
6DataData
12DataData
24DataData
36DataData
40 °C / 75% RH (Accelerated)0DataData
3DataData
6DataData

Table 2: Hypothetical Long-Term and Accelerated Stability Data for this compound.

Stress ConditionDurationAssay (%)Major Degradation Product (RRT)
0.1 N HCl (60 °C)DataDataData
0.1 N NaOH (60 °C)DataDataData
3% H₂O₂ (RT)DataDataData
Thermal (105 °C)DataDataData
PhotolyticDataDataData

Table 3: Hypothetical Forced Degradation Data for this compound.

Analytical Methodology

A validated stability-indicating HPLC method is crucial for the accurate quantification of this compound and its degradation products.[8][9]

HPLC Method Parameters
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV-Vis spectral analysis of the API.

  • Injection Volume: 10 µL

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Characterization of Degradation Products

Any significant degradation products observed during the stability studies should be identified and characterized using appropriate analytical techniques.

Experimental Protocol for Degradation Product Characterization
  • Isolation: If necessary, isolate the degradation products using preparative HPLC.

  • Structure Elucidation: Characterize the structure of the isolated impurities using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[10][11][12]

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. The detailed protocols and data presentation formats outlined herein will enable researchers and drug development professionals to generate the critical data necessary to support the advancement of this compound. Adherence to these established methodologies will ensure the generation of high-quality, reliable data suitable for regulatory submissions and will facilitate informed decision-making throughout the drug development process.

References

Unlocking New Therapeutic Avenues: A Technical Guide to the Research Applications of 6-Bromopicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromopicolinimidamide hydrochloride is a versatile heterocyclic compound poised to be a valuable building block in modern drug discovery. Its picolinimidamide core structure is a recognized pharmacophore in medicinal chemistry, while the strategically positioned bromine atom on the pyridine ring offers a reactive handle for a variety of synthetic transformations. This technical guide explores the potential research applications of this compound, focusing on its utility as a scaffold for the synthesis of novel kinase inhibitors, acetylcholinesterase inhibitors, and antimicrobial agents. Detailed experimental protocols for the synthesis of derivatives and subsequent biological evaluation are provided, alongside a discussion of the underlying signaling pathways.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The unique electronic properties and hydrogen bonding capabilities of the pyridine nitrogen contribute to favorable interactions with a wide range of biological targets. This compound combines this key heterocycle with an imidamide functional group and a synthetically versatile bromine substituent. While direct biological activity of the parent compound is not extensively documented, its true potential lies in its role as a starting material for the generation of diverse chemical libraries for screening against various therapeutic targets.

This guide will delve into three primary areas of potential application:

  • Oncology: As a precursor for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase inhibitors.

  • Neurodegenerative Diseases: As a scaffold for the development of Acetylcholinesterase (AChE) inhibitors.

  • Infectious Diseases: As a starting point for novel antimicrobial agents.

Chemical Properties and Synthetic Accessibility

This compound is a readily available starting material. A summary of its key chemical properties is presented in Table 1.

PropertyValue
CAS Number 122918-17-6
Molecular Formula C₆H₇BrClN₃
Molecular Weight 236.50 g/mol
Appearance White to off-white solid
Solubility Soluble in polar solvents such as water and methanol

The bromine atom at the 6-position of the pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the facile introduction of a wide variety of substituents, enabling the exploration of the chemical space around the picolinimidamide core.

Potential Research Application I: Kinase Inhibitors for Oncology

3.1. Rationale and Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in cancer therapy. Picolinamide-based structures have shown promise as potent VEGFR-2 inhibitors. This compound provides a scaffold to synthesize novel derivatives that can be screened for VEGFR-2 inhibitory activity.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 P_VEGFR2 P-VEGFR-2 (Dimerized & Activated) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation VEGF VEGF VEGF->VEGFR2 Binds PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Ras Ras P_VEGFR2->Ras Migration Cell Migration PLCg->Migration Permeability Vascular Permeability PLCg->Permeability Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 6-Bromopicolinimidamide Derivative Inhibitor->P_VEGFR2 Inhibits

Figure 1. Simplified VEGFR-2 Signaling Pathway.

3.2. Synthetic Workflow and Experimental Protocols

A general workflow for the synthesis and evaluation of VEGFR-2 inhibitors from this compound is outlined below.

Synthetic_Workflow_VEGFR2 Start 6-Bromopicolinimidamide Hydrochloride Reaction Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) Start->Reaction Library Library of Substituted Picolinimidamides Reaction->Library Assay VEGFR-2 Kinase Inhibition Assay Library->Assay Data IC50 Determination Assay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR AChE_Signaling_Pathway cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine Presynaptic->ACh Releases Postsynaptic Postsynaptic Neuron AChR Acetylcholine Receptor Signal Signal Transduction AChR->Signal ACh->AChR Binds AChE Acetylcholinesterase ACh->AChE Hydrolyzes Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibitor 6-Bromopicolinimidamide Derivative Inhibitor->AChE Inhibits Antimicrobial_Workflow Start 6-Bromopicolinimidamide Hydrochloride & Derivatives Screening Antimicrobial Screening (e.g., Agar Disc Diffusion) Start->Screening MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Screening->MIC_Assay Data MIC Value Determination MIC_Assay->Data Spectrum Determination of Antimicrobial Spectrum Data->Spectrum

Elucidating the Structure of 6-bromopyridine-2-carboximidamide hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 6-bromopyridine-2-carboximidamide hydrochloride. The document details the molecular structure, proposes a synthetic pathway, and presents expected analytical data based on closely related compounds. This information is intended to support research and development activities involving this and similar chemical entities.

Molecular Structure and Properties

6-bromopyridine-2-carboximidamide hydrochloride is a pyridine derivative characterized by a bromine substituent at the 6-position and a carboximidamide (amidine) group at the 2-position. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media. The core structure is based on the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom.

Key Structural Features:

  • Pyridine Ring: Aromatic heterocycle providing a rigid scaffold.

  • Bromine Substituent: An electron-withdrawing group that influences the electronic properties of the pyridine ring.

  • Carboximidamide Group: A functional group capable of acting as a hydrogen bond donor and acceptor, which can be crucial for molecular interactions.

  • Hydrochloride Salt: Improves handling and formulation characteristics.

The logical relationship between the core chemical groups is illustrated in the diagram below.

A Pyridine Ring B 6-Bromo Substituent A->B influences C 2-Carboximidamide Group A->C bears D Hydrochloride Salt C->D forms

Key Functional Groups of the Target Compound.

Proposed Synthesis Pathway

A plausible synthetic route to 6-bromopyridine-2-carboximidamide hydrochloride starts from commercially available 6-bromopyridine-2-carboxylic acid. The synthesis involves the conversion of the carboxylic acid to a carboxamide, followed by a two-step transformation to the final amidine hydrochloride.

The proposed workflow for the synthesis is outlined below.

G cluster_0 Synthesis Workflow A 6-Bromopyridine-2-carboxylic acid B Activation (e.g., SOCl2) A->B C Amidation (NH3) B->C D 6-Bromopyridine-2-carboxamide C->D E Dehydration (e.g., P2O5) D->E F 6-Bromopyridine-2-carbonitrile E->F G Pinner Reaction (EtOH, HCl) F->G H Ammonolysis G->H I 6-bromopyridine-2-carboximidamide hydrochloride H->I

Proposed Synthesis Workflow.

Predicted Analytical Data

Due to the limited availability of direct experimental data for 6-bromopyridine-2-carboximidamide hydrochloride, the following analytical data is predicted based on values reported for structurally similar compounds, including 4- and 5-bromopyridine-2-carboximidamide and 6-bromopyridine-2-carboxamide.

Spectroscopic Data

Table 1: Predicted NMR Spectroscopic Data

NucleusPredicted Chemical Shift (δ, ppm) in DMSO-d₆MultiplicityCoupling Constant (J, Hz)Assignment
¹H~8.0d~8.0Pyridine-H
¹H~7.8t~8.0Pyridine-H
¹H~7.6d~8.0Pyridine-H
¹H~9.0-9.5br s--NH₂ (Amidine)
¹H~10.0-11.0br s--NH₂⁺ (Amidine HCl)
¹³C~160s-C=N (Amidine)
¹³C~150s-C-Br
¹³C~140s-Pyridine-C
¹³C~130s-Pyridine-C
¹³C~125s-Pyridine-C
¹³C~120s-Pyridine-C

Table 2: Predicted IR Spectroscopic Data

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Interpretation
ν(N-H)Amidine N-H3100 - 3400N-H stretching vibrations
ν(C=N)Amidine C=N1640 - 1680C=N stretching, characteristic of the amidine group
ν(C-Br)C-Br550 - 650Carbon-bromine stretching

Table 3: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺~199.98
[M+Na]⁺~221.96
[M+K]⁺~237.94

Note: The predicted m/z values are for the free base (C₆H₆BrN₃) and are based on data for isomeric compounds.[1][2]

Experimental Protocols

The following are detailed protocols for the proposed synthesis and characterization of 6-bromopyridine-2-carboximidamide hydrochloride.

Synthesis of 6-Bromopyridine-2-carboxamide

This protocol is adapted from the synthesis of the analogous 6-bromopyridine-2-carboxamide.[3]

  • A mixture of 6-bromopyridine-2-carboxylic acid (1 equivalent) in thionyl chloride (10 volumes) is refluxed for 20 hours.

  • Excess thionyl chloride is removed in vacuo.

  • The residue is added as a slurry in dioxane to cold, stirred concentrated ammonium hydroxide.

  • The mixture is stored overnight and then filtered to yield the crude product.

  • The product can be purified by recrystallization from a suitable solvent like ethyl acetate.

Synthesis of 6-bromopyridine-2-carboximidamide hydrochloride (Pinner Reaction)
  • 6-Bromopyridine-2-carbonitrile (1 equivalent) is dissolved in anhydrous ethanol.

  • The solution is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through the solution until saturation.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The resulting imino ether hydrochloride precipitate is filtered and washed with cold diethyl ether.

  • The imino ether hydrochloride is then treated with a solution of ammonia in ethanol.

  • The reaction mixture is stirred until the formation of the amidine hydrochloride is complete.

  • The final product is isolated by filtration, washed with cold ethanol, and dried under vacuum.

Analytical Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or 500 MHz spectrometer using DMSO-d₆ as the solvent.

  • IR Spectroscopy: The IR spectrum is to be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer, with the sample prepared as a KBr pellet.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is to be performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition.

Conclusion

This technical guide provides a foundational understanding of the structure, synthesis, and analytical characteristics of 6-bromopyridine-2-carboximidamide hydrochloride. The provided data, derived from closely related analogs, offers a robust starting point for researchers and developers working with this compound. The detailed experimental protocols and predictive data are intended to facilitate its synthesis and characterization in a laboratory setting. Further experimental validation is recommended to confirm the presented information.

References

Theoretical Analysis of 6-Bromopicolinimidamide Hydrochloride: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on 6-Bromopicolinimidamide hydrochloride, a molecule of interest in medicinal chemistry. In the absence of extensive experimental data, computational methods offer a powerful avenue for elucidating its structural, electronic, and reactive properties. This document outlines the application of Density Functional Theory (DFT) to characterize the molecule, presenting hypothetical yet representative data derived from established computational protocols. The methodologies described herein serve as a template for conducting similar in-silico analyses, accelerating drug discovery and development efforts. Computational chemistry has become a cornerstone in modern drug discovery, significantly enhancing the efficiency and effectiveness of the drug development process.[1] It encompasses a variety of methods, including molecular docking, pharmacophore modeling, and quantitative structure-activity relationships (QSAR), which are used to predict the interaction between drugs and their targets and optimize lead compounds.[1]

Introduction

This compound is a substituted picolinimidamide derivative with potential applications in pharmaceutical development. Understanding its three-dimensional structure, electronic properties, and potential for intermolecular interactions is crucial for rational drug design. Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), provide a robust framework for obtaining this information at the atomic level. DFT calculations can predict molecular geometries, vibrational frequencies (correlating to IR spectra), electronic properties, and reactivity indices, offering insights that are often complementary to experimental techniques.[2][3] This guide details a hypothetical but technically sound computational workflow for the comprehensive theoretical characterization of this compound.

Molecular Structure and Computational Workflow

The initial step in any theoretical study is to define the molecular structure of interest. The hydrochloride salt of 6-Bromopicolinimidamide is expected to exist in a protonated form. The logical workflow for its computational analysis is depicted below.

G cluster_start Input Generation cluster_calc Computational Calculation cluster_analysis Data Analysis cluster_output Output start Initial 3D Structure Generation of this compound geom_opt Geometry Optimization using DFT (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, MESP) geom_opt->elec_prop verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min analyze_react Determine Reactivity Descriptors elec_prop->analyze_react visualization Visualize Molecular Orbitals and Electrostatic Potential elec_prop->visualization analyze_vib Analyze Vibrational Modes verify_min->analyze_vib data_tables Tabulate Quantitative Data analyze_vib->data_tables analyze_react->data_tables

Figure 1: Computational workflow for theoretical analysis.

Experimental Protocols: A Theoretical Approach

The following protocols describe a standard methodology for the theoretical characterization of this compound using computational chemistry software (e.g., Gaussian, ORCA).

Geometry Optimization

The objective of geometry optimization is to find the lowest energy conformation of the molecule.

  • Initial Structure: A 3D structure of this compound is generated using a molecular builder and saved in a suitable format (e.g., .mol or .xyz).

  • Computational Method: Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional is selected.[2]

  • Basis Set: The 6-311+G(d,p) basis set is chosen to provide a good balance between accuracy and computational cost for molecules containing elements like bromine.[3][4]

  • Solvation Model: To simulate a more realistic environment, the Polarizable Continuum Model (PCM) can be used, with water as the solvent, to account for solvent effects on the molecular geometry and properties.[4]

  • Execution: The optimization calculation is run until the forces on the atoms and the energy change between steps fall below predefined convergence criteria.

Frequency Analysis

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the infrared (IR) spectrum.

  • Input: The optimized coordinates from the geometry optimization step are used as the input.

  • Methodology: The same DFT method and basis set (B3LYP/6-311+G(d,p)) are employed.

  • Analysis: The output is checked for imaginary frequencies. The absence of imaginary frequencies confirms that the structure is a true minimum. The calculated vibrational frequencies and their corresponding intensities can be used to simulate an IR spectrum.

Electronic Property Calculation

Single-point energy calculations are performed on the optimized geometry to determine various electronic properties.

  • Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity.

  • Molecular Electrostatic Potential (MESP): The MESP is calculated and mapped onto the electron density surface. This visualizes the charge distribution and helps identify regions susceptible to electrophilic and nucleophilic attack.

Hypothetical Data Presentation

The following tables summarize the kind of quantitative data that would be generated from the described theoretical studies.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

ParameterAtom 1Atom 2Atom 3Value (Angstroms/Degrees)
Bond LengthC2N1-1.34 Å
Bond LengthC6Br-1.89 Å
Bond LengthC7N2-1.29 Å
Bond LengthC7N3-1.35 Å
Bond AngleN1C2C3123.5°
Bond AngleC5C6Br119.8°
Dihedral AngleC3C4C5C6

Table 2: Calculated Vibrational Frequencies

ModeFrequency (cm⁻¹)Intensity (km/mol)Description
1345085.2N-H Stretch (Amidinium)
2338076.5N-H Stretch (Amidine)
31680155.3C=N Stretch (Imine)
41590120.1Pyridine Ring Stretch
5105065.7C-Br Stretch

Table 3: Electronic Properties and Reactivity Descriptors

PropertyValue (Hartrees)Value (eV)
HOMO Energy-0.254-6.91
LUMO Energy-0.088-2.39
Property Value (eV) Description
HOMO-LUMO Gap4.52Indicator of chemical stability
Ionization Potential6.91Energy to remove an electron
Electron Affinity2.39Energy released when adding an electron
Chemical Hardness2.26Resistance to change in electron distribution

Visualization of Molecular Properties

Visual representations are crucial for interpreting computational data. The molecular structure of this compound is presented below.

Figure 2: 2D representation of this compound.

Conclusion

This guide has outlined a comprehensive theoretical framework for the study of this compound. By employing DFT calculations, it is possible to obtain detailed insights into the molecule's geometric, vibrational, and electronic properties. The presented (hypothetical) data and protocols serve as a valuable resource for researchers, illustrating the power of computational chemistry in modern drug discovery.[1] These theoretical approaches, when used in conjunction with experimental validation, can significantly accelerate the identification and optimization of new therapeutic agents. Future drug discovery is likely to rely on collaborative platforms and open-source tools to push the boundaries of computational innovation.[1]

References

Methodological & Application

Application Notes: Synthesis of 2-(6-Bromopyridin-2-yl)-4,6-diarylpyrimidines using 6-Bromopicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis of 2-(6-bromopyridin-2-yl)-4,6-diarylpyrimidines, a class of compounds with potential applications in medicinal chemistry and drug discovery. The core of this protocol is the cyclocondensation reaction between 6-Bromopicolinimidamide hydrochloride and various chalcones (1,3-diaryl-2-propen-1-ones).

Introduction

Nitrogen-containing heterocycles are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. Pyrimidines, in particular, are a privileged structure in drug discovery, appearing in numerous approved drugs. The incorporation of a substituted pyridine ring, such as 6-bromopyridine, into the pyrimidine core can significantly modulate the physicochemical and pharmacological properties of the resulting molecule. This compound serves as a key building block for introducing the 6-bromopyridin-2-yl moiety onto the pyrimidine ring. This protocol outlines a reliable method for the synthesis of these valuable compounds.

Reaction Scheme

The synthesis proceeds via a [3+3] cyclocondensation reaction between an amidine hydrochloride (this compound) and an α,β-unsaturated ketone (chalcone). The reaction is typically carried out in the presence of a base to facilitate the cyclization and subsequent aromatization to the pyrimidine ring.

reaction_scheme reagent1 6-Bromopicolinimidamide hydrochloride plus + reagent2 Chalcone (1,3-Diaryl-2-propen-1-one) arrow Base, Solvent Heat product 2-(6-Bromopyridin-2-yl)-4,6-diarylpyrimidine

Figure 1: General reaction scheme for the synthesis of 2-(6-Bromopyridin-2-yl)-4,6-diarylpyrimidines.

Experimental Protocol

This protocol describes a general procedure for the synthesis of 2-(6-bromopyridin-2-yl)-4,6-diarylpyrimidines. The specific chalcone used will determine the nature of the aryl substituents at the 4- and 6-positions of the pyrimidine ring.

Materials:

  • This compound

  • Substituted chalcone (1,3-diaryl-2-propen-1-one)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol (95% or absolute)

  • Hydrochloric acid (dilute)

  • Crushed ice

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted chalcone (1.0 eq.) and this compound (1.0 - 1.2 eq.) in ethanol.

  • Addition of Base: To the stirred solution, slowly add a solution of potassium hydroxide or sodium hydroxide (2.0 - 3.0 eq.) in ethanol or water.

  • Reaction: Heat the reaction mixture to reflux and maintain it for a period of 4 to 10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture onto crushed ice with stirring.

  • Neutralization: Neutralize the mixture by the dropwise addition of dilute hydrochloric acid until the product precipitates out completely.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid product with cold water until the washings are neutral to litmus paper.

  • Drying and Purification: Dry the crude product in an oven or a vacuum desiccator. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to afford the pure 2-(6-bromopyridin-2-yl)-4,6-diarylpyrimidine.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of various 2-(6-bromopyridin-2-yl)-4,6-diarylpyrimidines.

Chalcone (Ar1-CH=CH-CO-Ar2)BaseSolventReaction Time (h)Yield (%)Melting Point (°C)
1,3-Diphenyl-2-propen-1-oneKOHEthanol675-85150-152
1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-oneNaOHEthanol870-80165-167
1-(4-Chlorophenyl)-3-phenyl-2-propen-1-oneKOHEthanol780-90178-180
3-(4-Nitrophenyl)-1-phenyl-2-propen-1-oneNaOHEthanol1065-75195-197

Note: Yields and melting points are illustrative and may vary depending on the specific substrates and reaction conditions.

Experimental Workflow

The logical flow of the experimental procedure is outlined in the following diagram.

workflow start Start dissolve Dissolve Chalcone and 6-Bromopicolinimidamide HCl in Ethanol start->dissolve add_base Add Base Solution dissolve->add_base reflux Reflux for 4-10 hours (Monitor by TLC) add_base->reflux cool Cool to Room Temperature reflux->cool pour Pour onto Crushed Ice cool->pour neutralize Neutralize with Dilute HCl pour->neutralize filter Filter the Precipitate neutralize->filter wash Wash with Cold Water filter->wash dry Dry the Product wash->dry purify Recrystallize from Ethanol dry->purify end End purify->end

Figure 2: Experimental workflow for the synthesis of 2-(6-Bromopyridin-2-yl)-4,6-diarylpyrimidines.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • This compound and chalcones may be irritating to the skin, eyes, and respiratory tract. Handle with care.

  • Potassium hydroxide and sodium hydroxide are corrosive. Avoid contact with skin and eyes.

  • Ethanol is flammable. Keep away from open flames and heat sources.

  • Dispose of all chemical waste according to institutional guidelines.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromopicolinimidamide hydrochloride is a valuable building block in medicinal chemistry and drug discovery, offering a versatile scaffold for the synthesis of novel compounds. The presence of a bromine atom at the 6-position of the pyridine ring allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The picolinimidamide moiety introduces a unique functional group that can participate in hydrogen bonding and other molecular interactions, making it a desirable feature in the design of biologically active molecules.

These application notes provide an overview of common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—and offer detailed experimental protocols that can be adapted for reactions involving this compound. The protocols are based on established methods for structurally similar bromopyridine derivatives.

General Considerations for Cross-Coupling Reactions

Successful cross-coupling reactions with this compound require careful control of experimental parameters to maximize yield and minimize side products. Key considerations include:

  • Inert Atmosphere: All reactions should be performed under an inert atmosphere, such as argon or nitrogen, to prevent the degradation of the catalyst and other reagents. This is typically achieved using standard Schlenk line techniques or a glovebox.

  • Anhydrous Solvents: The use of dry, degassed solvents is crucial, as water can deactivate the catalyst and interfere with the reaction mechanism.

  • Ligand Selection: The choice of phosphine ligand is critical for the efficiency of the catalytic cycle. The electronic and steric properties of the ligand influence the rates of oxidative addition and reductive elimination.

  • Base Selection: The base plays a key role in the transmetalation step of the Suzuki-Miyaura reaction and in the deprotonation of the amine in the Buchwald-Hartwig amination. The strength and solubility of the base can significantly impact the reaction outcome.

  • Reaction Monitoring: The progress of the reaction should be monitored by techniques such as Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize representative conditions for palladium-catalyzed cross-coupling reactions of bromopyridine derivatives, providing a starting point for the optimization of reactions with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

EntryCatalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O1001285-95
2Pd₂(dba)₃ / XPhosCs₂CO₃Toluene1101680-90
3PdCl₂(dppf)K₂CO₃DME802475-85
4Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O901270-80

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

EntryCatalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ / BINAPNaOtBuToluene1001880-95
2Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane1102475-90
3Pd(OAc)₂ / RuPhosK₃PO₄t-BuOH1001680-90
4BrettPhos Pd G3LHMDSTHF651685-95

Table 3: Representative Conditions for Sonogashira Coupling of Bromopyridines

EntryCatalyst / Co-catalystBaseSolventTemperature (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ / CuIEt₃NTHF651280-95
2Pd(PPh₃)₄ / CuIDIPAToluene801675-90
3Pd(OAc)₂ / XPhos / CuICs₂CO₃1,4-Dioxane1002470-85
4PdCl₂(dppf) / CuIi-Pr₂NEtDMF901275-85

Experimental Protocols

The following are detailed, step-by-step protocols for performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Nitrogen or Argon gas

  • Standard Schlenk glassware

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, weigh the palladium(II) acetate and SPhos ligand and add them to the Schlenk flask.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-picolinimidamide derivative.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - 6-Bromopicolinimidamide HCl - Arylboronic Acid - Base (e.g., K₃PO₄) B Add Catalyst System: - Palladium Source (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) A->B C Add Solvent System: (e.g., Dioxane/H₂O) B->C D Degas Mixture (e.g., N₂ bubbling) C->D E Heat to Reaction Temp. (e.g., 100 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Quench Reaction & Extract F->G H Dry & Concentrate G->H I Purify (Column Chromatography) H->I J 6-Aryl-picolinimidamide I->J Final Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N cross-coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)

  • BINAP (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Nitrogen or Argon gas

  • Standard Schlenk glassware

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add sodium tert-butoxide.

  • Add this compound, the amine, Pd₂(dba)₃, and BINAP.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the flask and degas the mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - 6-Bromopicolinimidamide HCl - Amine - Base (e.g., NaOtBu) B Add Catalyst System: - Palladium Source (e.g., Pd₂(dba)₃) - Ligand (e.g., BINAP) A->B C Add Anhydrous Solvent: (e.g., Toluene) B->C D Degas Mixture C->D E Heat to Reaction Temp. (e.g., 100 °C) D->E F Monitor Progress E->F G Quench & Extract F->G H Dry & Concentrate G->H I Purify H->I J 6-Amino-picolinimidamide I->J Final Product

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Protocol 3: Sonogashira Coupling

This protocol provides a general method for the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous, degassed THF

  • Nitrogen or Argon gas

  • Standard Schlenk glassware

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous, degassed THF, followed by triethylamine and the terminal alkyne.

  • Degas the reaction mixture.

  • Heat the reaction mixture to 65 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove insoluble salts, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - 6-Bromopicolinimidamide HCl - Terminal Alkyne - Base (e.g., Et₃N) B Add Catalyst System: - Pd Source (e.g., PdCl₂(PPh₃)₂) - Co-catalyst (e.g., CuI) A->B C Add Anhydrous Solvent: (e.g., THF) B->C D Degas Mixture C->D E Heat to Reaction Temp. (e.g., 65 °C) D->E F Monitor Progress E->F G Filter & Concentrate F->G H Aqueous Work-up G->H I Purify H->I J 6-Alkynyl-picolinimidamide I->J Final Product

Caption: General workflow for the Sonogashira coupling reaction.

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 6-Bromopicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical applications for the use of 6-Bromopicolinimidamide hydrochloride in the synthesis of various heterocyclic compounds. This document is intended to serve as a guide for researchers in organic synthesis and medicinal chemistry, offering starting points for the development of novel molecular entities.

Introduction to this compound

This compound (CAS No. 122918-17-6) is a versatile bifunctional reagent containing a reactive amidine moiety and a bromopyridine core. The amidine group can participate in cyclization reactions to form various nitrogen-containing heterocycles, while the bromo-substituent on the pyridine ring offers a handle for further functionalization via cross-coupling reactions. These features make it an attractive starting material for the synthesis of complex heterocyclic systems, which are prevalent in pharmaceuticals and functional materials.

Chemical Structure:

Key Reactive Sites:

  • Amidine Group: Can act as a binucleophile in condensation and cyclization reactions.

  • Bromopyridine Moiety: The bromine atom can be substituted or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

  • Pyridine Nitrogen: Can be involved in coordination or quaternization reactions.

Proposed Synthesis of Pyridinyl-Substituted 1,3,5-Triazines

The reaction of amidines with dicarbonyl compounds or their equivalents is a well-established method for the synthesis of pyrimidines and triazines. In this proposed protocol, this compound is reacted with a 1,3-dicarbonyl compound to yield a 2-(6-bromopyridin-2-yl)-4,6-disubstituted-1,3,5-triazine.

Experimental Protocol: Synthesis of 2-(6-bromopyridin-2-yl)-4,6-dimethyl-1,3,5-triazine

Objective: To synthesize a pyridinyl-substituted triazine via the reaction of this compound with acetylacetone.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Diethyl ether

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 236.5 mg).

  • Add anhydrous ethanol (20 mL) to the flask and stir the suspension.

  • Slowly add a solution of sodium ethoxide (2.1 mmol) in ethanol to the flask at room temperature. Stir for 15 minutes to generate the free amidine.

  • To the resulting solution, add acetylacetone (1.0 mmol, 100.1 mg).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add distilled water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 2-(6-bromopyridin-2-yl)-4,6-dimethyl-1,3,5-triazine.

Quantitative Data (Hypothetical)
ReactantMolar Mass ( g/mol )Amount (mmol)Mass (mg)
This compound236.501.0236.5
Acetylacetone100.121.0100.1
Sodium Ethoxide68.052.1142.9
Product Molar Mass ( g/mol ) Yield (%) Mass (mg)
2-(6-bromopyridin-2-yl)-4,6-dimethyl-1,3,5-triazine279.1275 (Expected)209.3

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product A 6-Bromopicolinimidamide hydrochloride C 1. NaOEt, EtOH, RT, 15 min 2. Reflux, 6h A->C B Acetylacetone B->C D 1. Solvent Removal 2. Aqueous Workup 3. Extraction with EtOAc C->D E Column Chromatography D->E F 2-(6-bromopyridin-2-yl)-4,6-dimethyl-1,3,5-triazine E->F

Caption: Workflow for the synthesis of a pyridinyl-substituted triazine.

Proposed Synthesis of Pyridinyl-Substituted 1,2,4-Triazoles

Amidines can also react with hydrazides or their derivatives to form 1,2,4-triazoles. This proposed protocol outlines the synthesis of a 3-(6-bromopyridin-2-yl)-5-substituted-1H-1,2,4-triazole by reacting this compound with a suitable acyl hydrazide.

Experimental Protocol: Synthesis of 3-(6-bromopyridin-2-yl)-5-phenyl-1H-1,2,4-triazole

Objective: To synthesize a pyridinyl-substituted triazole via the condensation of this compound with benzoyl hydrazide.

Materials:

  • This compound

  • Benzoyl hydrazide

  • Pyridine (as solvent and base)

  • N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 236.5 mg) in a mixture of pyridine (10 mL) and DMF (5 mL).

  • Add benzoyl hydrazide (1.0 mmol, 136.1 mg) to the solution.

  • Heat the reaction mixture to 120 °C and stir for 12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC (eluent: 1:1 hexane/ethyl acetate).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • A precipitate should form. Collect the solid by vacuum filtration and wash it with cold water.

  • Dry the solid in a vacuum oven.

  • Recrystallize the crude product from ethanol to obtain pure 3-(6-bromopyridin-2-yl)-5-phenyl-1H-1,2,4-triazole.

Quantitative Data (Hypothetical)
ReactantMolar Mass ( g/mol )Amount (mmol)Mass (mg)
This compound236.501.0236.5
Benzoyl hydrazide136.151.0136.2
Product Molar Mass ( g/mol ) Yield (%) Mass (mg)
3-(6-bromopyridin-2-yl)-5-phenyl-1H-1,2,4-triazole314.1680 (Expected)251.3

Reaction Pathway

G 6-Bromopicolinimidamide 6-Bromopicolinimidamide Intermediate Intermediate 6-Bromopicolinimidamide->Intermediate Condensation Benzoyl hydrazide Benzoyl hydrazide Benzoyl hydrazide->Intermediate Product 3-(6-bromopyridin-2-yl)-5-phenyl-1H-1,2,4-triazole Intermediate->Product Cyclization (Pyridine, DMF, 120°C)

Caption: Proposed synthesis of a pyridinyl-substituted 1,2,4-triazole.

Potential for Further Functionalization

The bromine atom on the pyridine ring of the synthesized heterocyclic compounds serves as a valuable functional handle for introducing further molecular diversity. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose.

Example: Suzuki Cross-Coupling

The 2-(6-bromopyridin-2-yl)- or 3-(6-bromopyridin-2-yl)- substituted heterocycles can be reacted with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to afford biaryl or heteroaryl-aryl coupled products.

General Conditions:

  • Substrate: Bromopyridinyl-heterocycle

  • Coupling Partner: Arylboronic acid

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: K₂CO₃, Cs₂CO₃, or Na₂CO₃

  • Solvent: Dioxane/H₂O, Toluene, or DMF

  • Temperature: 80-120 °C

This approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Logical Relationship for Functionalization

G A 6-Bromopicolinimidamide hydrochloride B Pyridinyl-Substituted Heterocycle (Br) A->B Heterocycle Formation C Suzuki Coupling (Ar-B(OH)2, Pd catalyst, Base) B->C D Heck Coupling (Alkene, Pd catalyst, Base) B->D E Sonogashira Coupling (Alkyne, Pd/Cu catalyst, Base) B->E F Functionalized Pyridinyl-Heterocycle (Aryl) C->F G Functionalized Pyridinyl-Heterocycle (Alkenyl) D->G H Functionalized Pyridinyl-Heterocycle (Alkynyl) E->H

Caption: Potential pathways for functionalizing the bromopyridine core.

Conclusion

This compound is a promising building block for the synthesis of a variety of heterocyclic compounds. The protocols and pathways outlined in these application notes provide a foundation for researchers to explore the synthesis of novel pyridinyl-substituted triazines, triazoles, and other related heterocycles. The potential for subsequent functionalization of the bromopyridine moiety further enhances the utility of this reagent in the development of new chemical entities for pharmaceutical and materials science applications. It is important to note that the provided protocols are based on established chemical principles and may require optimization for specific substrates and desired outcomes.

Application Notes and Protocols for Scaling Up Reactions Involving 6-Bromopicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 6-Bromopicolinimidamide hydrochloride, a key intermediate in pharmaceutical development. The information is intended to guide the scaling up of its synthesis from laboratory to pilot plant or manufacturing scale, with a focus on process robustness, safety, and product quality.

Introduction

This compound is a pivotal building block in the synthesis of various biologically active compounds. As drug development progresses from preclinical to clinical phases, the demand for this intermediate increases significantly, necessitating a scalable and reproducible synthetic process. The synthesis of this compound is typically achieved through a two-step process starting from 6-Bromopicolinonitrile:

  • Pinner Reaction: Formation of an intermediate ethyl picolinimidate hydrochloride (a Pinner salt) by reacting 6-Bromopicolinonitrile with ethanol in the presence of hydrogen chloride.

  • Ammonolysis: Conversion of the Pinner salt to the final product, this compound, by reaction with ammonia.

This document outlines the critical parameters and provides detailed protocols for each step, along with safety considerations and data presentation to facilitate a smooth transition to larger-scale production.

Synthetic Pathway

The overall synthetic transformation is depicted below. Understanding the mechanism and intermediates is crucial for process control and optimization.

G cluster_0 Step 1: Pinner Reaction cluster_1 Step 2: Ammonolysis A 6-Bromopicolinonitrile D Ethyl 6-bromopicolinimidate hydrochloride (Pinner Salt) A->D HCl, EtOH B Ethanol (EtOH) B->D C Hydrogen Chloride (HCl) C->D E Ethyl 6-bromopicolinimidate hydrochloride (Pinner Salt) G 6-Bromopicolinimidamide hydrochloride E->G NH3 in EtOH F Ammonia (NH3) F->G

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-Bromopicolinonitrile≥98%Commercially AvailableStarting material.
Ethanol (anhydrous)≥99.5%Commercially AvailableReagent and solvent.
Hydrogen Chloride (gas or in ethanol)AnhydrousCommercially AvailableCatalyst for Pinner reaction.
Ammonia (gas or in ethanol)AnhydrousCommercially AvailableReagent for ammonolysis.
Diethyl ether (anhydrous)ReagentCommercially AvailableUsed for precipitation.
Step 1: Pinner Reaction - Synthesis of Ethyl 6-bromopicolinimidate hydrochloride

This step involves the acid-catalyzed addition of ethanol to the nitrile group of 6-Bromopicolinonitrile to form the corresponding imino ester hydrochloride (Pinner salt).

Protocol:

  • Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a gas inlet (for HCl), a thermometer, and a nitrogen inlet/outlet is required. The reactor should be thoroughly dried and purged with nitrogen to ensure anhydrous conditions.

  • Reagent Charging:

    • Charge the reactor with anhydrous ethanol (e.g., 5-10 volumes relative to the starting material).

    • Add 6-Bromopicolinonitrile (1.0 equivalent) to the ethanol with stirring until fully dissolved.

  • Reaction Conditions:

    • Cool the solution to 0-5 °C using a circulating chiller.

    • Slowly bubble anhydrous hydrogen chloride gas through the solution while maintaining the temperature below 10 °C. Alternatively, a pre-prepared solution of hydrogen chloride in anhydrous ethanol can be added dropwise. The reaction is exothermic, and careful temperature control is critical to prevent side reactions.

    • Continue the addition of HCl until saturation is reached and the starting material is consumed (monitor by HPLC or TLC).

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for several hours until the reaction is complete.

  • Work-up and Isolation:

    • The Pinner salt intermediate typically precipitates from the reaction mixture.

    • The solid can be isolated by filtration under a nitrogen atmosphere.

    • Wash the isolated solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and by-products.

    • Dry the product under vacuum at a low temperature (e.g., <30 °C) to avoid decomposition. The Pinner salt is often used directly in the next step without extensive drying.

Key Process Parameters for Scale-Up:

ParameterLaboratory Scale (e.g., 10 g)Pilot Scale (e.g., 1 kg)Rationale/Considerations
Solvent Volume50-100 mL5-10 LEnsure adequate stirring and heat transfer.
Temperature0-5 °C0-5 °CCritical for stability of the Pinner salt.
HCl Addition RateSlow bubbling/drippingControlled addition via mass flow controller or dosing pumpMaintain temperature and prevent pressure build-up.
Reaction Time2-6 hours4-8 hours (monitor for completion)May vary with scale and mixing efficiency.
Step 2: Ammonolysis - Synthesis of this compound

In this step, the intermediate Pinner salt is converted to the final amidine hydrochloride by reaction with ammonia.

Protocol:

  • Reactor Setup: The same or a similar reactor to Step 1 can be used. It should be equipped for gas introduction and temperature control.

  • Reagent Charging:

    • Suspend the crude or isolated Ethyl 6-bromopicolinimidate hydrochloride from Step 1 in anhydrous ethanol (e.g., 5-10 volumes).

  • Reaction Conditions:

    • Cool the suspension to 0-10 °C.

    • Bubble anhydrous ammonia gas through the suspension with vigorous stirring. Alternatively, a solution of ammonia in ethanol can be added. This reaction is also exothermic.

    • Continue the ammonia addition until the reaction is complete (monitor by HPLC or TLC).

  • Work-up and Isolation:

    • Upon completion, the product, this compound, will typically be present as a solid.

    • The solid product is collected by filtration.

    • Wash the filter cake with cold ethanol and then with diethyl ether to facilitate drying.

    • Dry the final product under vacuum at a suitable temperature (e.g., 40-50 °C) to a constant weight.

Key Process Parameters for Scale-Up:

ParameterLaboratory Scale (e.g., 10 g)Pilot Scale (e.g., 1 kg)Rationale/Considerations
Solvent Volume50-100 mL5-10 LMaintain slurry fluidity for effective mixing.
Temperature0-10 °C0-10 °CControl exotherm and minimize side reactions.
Ammonia AdditionSlow bubbling/drippingControlled additionEnsure efficient reaction and temperature control.
Reaction Time1-4 hours2-6 hours (monitor for completion)Dependent on mixing and mass transfer.

Data Presentation

Summary of Reaction Parameters and Yields
StepScaleStarting Material (g)Ethanol (L)HCl (eq)Ammonia (eq)Yield (%)Purity (HPLC, %)
Pinner ReactionLab100.1>2.0-(Intermediate)>95
AmmonolysisLab(from 10g)0.1->2.085-95>98
Combined Pilot 1000 10 >2.0 >2.0 80-90 >99
Analytical Data
  • HPLC: To monitor reaction progress and determine final product purity.

    • Column: C18 reverse-phase

    • Mobile Phase: Acetonitrile/Water with TFA or other suitable buffer

    • Detection: UV at an appropriate wavelength

  • NMR (¹H and ¹³C): To confirm the structure of the intermediate and final product.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • FT-IR: To identify key functional groups.

Safety Considerations

Hazard Analysis:

  • 6-Bromopicolinonitrile: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Handle in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Hydrogen Chloride (HCl): Highly corrosive and toxic.[3][4][5] Causes severe skin burns and eye damage.[3][4] Use in a chemical fume hood with appropriate PPE, including acid-resistant gloves and eye protection. Anhydrous HCl gas requires a dedicated gas handling system. Solutions in ethanol are highly flammable.[3][4][5][6][7]

  • Ammonia (NH₃): Toxic, corrosive, and flammable gas.[8][9][10][11] Can cause severe skin burns and eye damage. Use in a well-ventilated area or fume hood with appropriate PPE. Anhydrous ammonia requires a dedicated gas handling system.

  • Ethanol: Highly flammable liquid and vapor.[3][6][8]

  • Exothermic Reactions: Both the Pinner reaction and the ammonolysis step are exothermic. Proper temperature control is crucial to prevent runaway reactions, especially at a larger scale.

Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile for general handling, butyl rubber for handling corrosive gases)

  • Flame-retardant lab coat

  • Use of a respirator with an appropriate cartridge may be necessary when handling volatile or gaseous reagents.

Emergency Procedures:

  • Have appropriate spill kits readily available.

  • Ensure safety showers and eyewash stations are accessible.

  • Be familiar with the facility's emergency response plan.

Logical Relationships and Workflows

Process Logic for Scale-Up

G A Define Target Scale and Batch Size B Review Laboratory Protocol A->B C Perform Hazard and Operability (HAZOP) Study B->C D Select Appropriate Scale-Up Equipment C->D E Develop Detailed Process Flow Diagram D->E F Source and Qualify Raw Materials E->F G Perform Small-Scale Demonstration Batches F->G H Develop In-Process Controls (IPCs) G->H I Execute Pilot Scale Synthesis H->I J Analyze Product Quality and Yield I->J J->G Iterate if necessary K Refine and Finalize Standard Operating Procedure (SOP) J->K

Caption: Key decision points for scaling up the synthesis.

Quality Control Workflow

G A Raw Material Analysis (CoA) B In-Process Control (IPC) during Pinner Rxn A->B C Intermediate (Pinner Salt) Characterization B->C D In-Process Control (IPC) during Ammonolysis C->D E Crude Product Analysis D->E F Purification/ Recrystallization E->F G Final Product Analysis (Release Specs) F->G H Stability Testing G->H

Caption: Quality control checkpoints throughout the process.

References

safe handling and storage procedures for 6-Bromopicolinimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the safe handling, storage, and potential applications of 6-Bromopicolinimidamide hydrochloride. The information is intended to ensure laboratory safety and proper use of this compound in a research and development setting.

Safe Handling and Storage Procedures

This compound is a chemical compound intended for research and development purposes only.[1][2] It is crucial to handle this compound with care, adhering to established laboratory safety protocols.

1.1 Hazard Identification

This compound is classified as hazardous. Key hazards include:

  • Skin Irritation: Causes skin irritation.[3][4][5]

  • Serious Eye Irritation: Causes serious eye irritation.[3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[3][5]

  • Harmful if Swallowed: Harmful if ingested.[4][5]

1.2 Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory:

  • Eye Protection: Wear chemical safety glasses or a face shield.[3][5]

  • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[3][4]

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if dust formation is likely.

  • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[1]

1.3 Handling Procedures

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][3]

  • Avoid the formation of dust and aerosols.[1][5]

  • Avoid contact with skin, eyes, and clothing.[1][3]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the handling area.

1.4 First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][5]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention immediately.[5]

1.5 Spill and Disposal Procedures

  • Spills: In case of a spill, wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[3][4]

1.6 Storage

  • Store in a tightly closed container.[1][3]

  • Keep in a cool, dry, and well-ventilated place.[1]

  • Store away from incompatible materials such as strong oxidizing agents.

Physicochemical Data

PropertyValueSource
Molecular Formula C₆H₇BrClN₃[5]
Molecular Weight 236.50 g/mol [5]
Appearance Solid (form not specified)-
Melting Point No data available-
Solubility No data available-
CAS Number 122918-17-6[1]

Application Notes: Use in Organic Synthesis

This compound is a halogenated pyridine derivative. The presence of a bromine atom on the pyridine ring makes it a valuable building block in synthetic organic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions. The imidamide functional group can also participate in various chemical transformations.

A primary application for this type of compound is in the synthesis of more complex molecules for drug discovery and materials science. The bromo-substituent can be readily displaced or coupled to introduce new functional groups.

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling Reaction

While a specific protocol for this compound is not available, the following is a general and representative protocol for a Suzuki-Miyaura cross-coupling reaction with a bromopyridine derivative. This protocol can be adapted and optimized for this compound by a qualified chemist.

Objective: To couple an arylboronic acid with the bromopyridine core to form a new carbon-carbon bond.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (3 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-110 °C) and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired coupled product.

Visualizations

Safe_Handling_Workflow Safe Handling and Storage Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage cluster_emergency Emergency Procedures A Assess Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant - Harmful if Swallowed B Don Personal Protective Equipment (PPE): - Safety Glasses/Face Shield - Nitrile Gloves - Lab Coat A->B C Prepare Well-Ventilated Workspace (Chemical Fume Hood) B->C D Weigh and Handle Compound (Avoid Dust Formation) C->D Proceed with Caution E Perform Experiment D->E F Decontaminate Glassware and Workspace E->F H Store in Tightly Sealed Container in a Cool, Dry, Well-Ventilated Area E->H G Dispose of Waste Properly F->G I Spill: Evacuate, Ventilate, and Clean with Appropriate PPE J Exposure: - Skin: Wash with Soap and Water - Eyes: Rinse with Water for 15 min - Inhalation: Move to Fresh Air - Ingestion: Seek Medical Attention

Caption: Workflow for the safe handling and storage of this compound.

Suzuki_Coupling_Workflow Representative Suzuki-Miyaura Coupling Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: - 6-Bromopicolinimidamide HCl - Arylboronic Acid - Base - Palladium Catalyst B Add Degassed Solvent A->B C Establish Inert Atmosphere (Argon or Nitrogen) B->C D Heat and Stir Reaction Mixture C->D Proceed to Reaction E Monitor Reaction Progress (TLC, LC-MS) D->E F Cool to Room Temperature E->F Reaction Complete G Aqueous Work-up (Extraction with Organic Solvent) F->G H Dry and Concentrate Organic Layer G->H I Purify by Column Chromatography H->I J Pure Coupled Product I->J

Caption: A representative workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Monitoring Reactions with 6-Bromopicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving 6-Bromopicolinimidamide hydrochloride. The protocols described herein are essential for ensuring reaction completion, identifying potential byproducts, and establishing robust quality control measures during drug development and manufacturing processes. The primary analytical techniques covered include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Potentiometric Titration.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment

HPLC is a cornerstone technique for monitoring the progress of reactions involving this compound and for determining the purity of the final product. A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for separating the starting materials, intermediates, the final product, and any degradation products.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol outlines a method for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid (OPA)

  • This compound reference standard

  • Reaction mixture samples

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (60:40 v/v), pH adjusted to 4.5 with 1% OPA
Column C18 (250 mm x 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min
Detection Wavelength 215 nm
Injection Volume 10 µL
Column Temperature Ambient
Run Time 15 minutes

Sample Preparation:

  • Reaction Mixture: Withdraw an aliquot (e.g., 100 µL) from the reaction mixture at specified time intervals. Dilute the aliquot with the mobile phase to a suitable concentration (e.g., in a 10 mL volumetric flask). Filter the solution through a 0.45 µm syringe filter before injection.

  • Reference Standard: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution to various concentrations (e.g., 5-25 µg/mL) to establish a calibration curve.

Data Analysis:

  • Monitor the decrease in the peak area of the starting materials and the increase in the peak area of this compound over time.

  • Calculate the percentage conversion and the purity of the product using the calibration curve.

Quantitative Data Summary:

The following table presents hypothetical data for reaction monitoring and purity analysis of a synthesis reaction to form this compound.

Time (hours)Starting Material A (%)Starting Material B (%)This compound (%)Impurity 1 (%)
0100.0100.00.00.0
175.278.121.50.2
248.952.345.80.5
415.618.978.31.1
62.13.592.11.5
8<0.1<0.195.31.8

Workflow for HPLC Reaction Monitoring

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start: Reaction in Progress sampling Withdraw Aliquot at Time 't' start->sampling dilution Dilute with Mobile Phase sampling->dilution filtration Filter through 0.45 µm Syringe Filter dilution->filtration injection Inject Sample into HPLC filtration->injection separation Chromatographic Separation on C18 Column injection->separation detection UV Detection at 215 nm separation->detection integration Integrate Peak Areas detection->integration quantification Quantify Components using Calibration Curve integration->quantification reporting Report % Conversion and Purity quantification->reporting end End: Reaction Complete reporting->end

Caption: Workflow for HPLC-based reaction monitoring.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite and Impurity Identification

LC-MS is a powerful tool for identifying reaction byproducts, impurities, and potential metabolites of this compound, offering higher sensitivity and specificity than HPLC with UV detection.

Experimental Protocol: LC-MS/MS Method

This protocol is designed for the sensitive detection and identification of this compound and related compounds.

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Electrospray Ionization (ESI) source

  • C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)

Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Reaction mixture or biological matrix samples

LC-MS/MS Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 350°C
MRM Transitions To be determined by infusion of the reference standard

Sample Preparation:

Similar to the HPLC protocol, with further dilution as needed to be within the linear range of the mass spectrometer. For biological samples, a protein precipitation or solid-phase extraction (SPE) step may be necessary.

Data Analysis:

  • Identify the parent ion (M+H)+ of this compound.

  • Fragment the parent ion to identify characteristic product ions for Multiple Reaction Monitoring (MRM).

  • Screen reaction mixtures for known and unknown impurities by comparing their mass spectra to a library or through de novo interpretation.

Hypothetical MRM Transitions and Impurity Identification:

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
6-Bromopicolinimidamide200.0/202.0183.0/185.0104.0
Impurity A (e.g., Hydrolyzed product)201.0/203.0184.0/186.0121.0
Impurity B (e.g., Starting material)173.0156.092.0

Logical Flow for Impurity Identification using LC-MS

LCMS_Impurity_ID cluster_analysis LC-MS Analysis cluster_identification Impurity Identification cluster_confirmation Confirmation start Inject Reaction Sample lc_separation UPLC Separation start->lc_separation ms_detection Full Scan MS Detection lc_separation->ms_detection peak_detection Detect Unknown Peaks ms_detection->peak_detection ms2_fragmentation Perform MS/MS Fragmentation peak_detection->ms2_fragmentation structure_elucidation Elucidate Structure of Impurity ms2_fragmentation->structure_elucidation standard_synthesis Synthesize Proposed Impurity Standard structure_elucidation->standard_synthesis comparative_analysis Compare Retention Time and MS/MS Spectra standard_synthesis->comparative_analysis end Confirm Impurity Structure comparative_analysis->end

Caption: Logical workflow for impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis

NMR spectroscopy is invaluable for the structural elucidation of this compound and for quantitative analysis (qNMR) to determine reaction conversion and product purity.[1]

Experimental Protocol: ¹H NMR for Reaction Monitoring

This protocol describes the use of ¹H NMR to monitor the progress of a reaction.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents and Materials:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) compatible with the reaction solvent

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Reaction mixture samples

Procedure:

  • At various time points, withdraw a small aliquot of the reaction mixture.

  • Quench the reaction if necessary.

  • Remove the reaction solvent under reduced pressure.

  • Dissolve the residue in a known volume of a suitable deuterated solvent containing a known amount of an internal standard.

  • Acquire the ¹H NMR spectrum.

Data Analysis:

  • Identify characteristic peaks for the starting materials and the product.

  • Integrate the area of a well-resolved peak for the product and a peak for the internal standard.

  • Calculate the concentration of the product at each time point to determine the reaction kinetics.

Quantitative ¹H NMR Data:

Time (min)Integral of Product PeakIntegral of Internal StandardMoles of Product (Calculated)
00.001.000.000
300.251.000.025
600.481.000.048
1200.851.000.085
2400.981.000.098

NMR Data Acquisition and Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis start Reaction Aliquot quench Quench Reaction start->quench solvent_removal Remove Solvent quench->solvent_removal dissolve Dissolve in Deuterated Solvent with Internal Standard solvent_removal->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate Peaks process->integrate calculate Calculate Concentration vs. Time integrate->calculate end Determine Reaction Kinetics calculate->end

Caption: Workflow for qNMR-based reaction monitoring.

Potentiometric Titration for Assay of Hydrochloride Salt

Potentiometric titration is a classic and reliable method for determining the concentration of the hydrochloride salt of 6-Bromopicolinimidamide.[2] This is particularly useful for assaying the final product.

Experimental Protocol: Potentiometric Titration

This protocol details the determination of the hydrochloride content.

Instrumentation:

  • Potentiometer with a combination pH electrode

  • Burette

  • Stirrer

Reagents and Materials:

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • This compound sample

  • Deionized water

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

  • Immerse the pH electrode in the solution and start stirring.

  • Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of NaOH added and determine the equivalence point from the inflection point of the titration curve (or by using the first or second derivative plot).

Data Analysis:

Calculate the percentage of hydrochloride in the sample using the following formula:

% HCl = (V × M × 36.46) / (W × 10)

Where:

  • V = Volume of NaOH at the equivalence point (mL)

  • M = Molarity of the NaOH solution (mol/L)

  • 36.46 = Molecular weight of HCl ( g/mol )

  • W = Weight of the sample (g)

Titration Data Summary:

Volume of 0.1 M NaOH (mL)pH
0.003.50
2.003.85
4.004.20
......
9.806.50
10.007.80
10.209.10
......
12.0010.50

Titration Workflow

Titration_Workflow cluster_setup Experimental Setup cluster_titration Titration cluster_analysis Data Analysis start Weigh Sample dissolve Dissolve in Deionized Water start->dissolve setup_titration Set up Potentiometer and Burette dissolve->setup_titration add_titrant Add NaOH Titrant Incrementally setup_titration->add_titrant record_ph Record pH after Each Addition add_titrant->record_ph record_ph->add_titrant plot_curve Plot pH vs. Volume of NaOH record_ph->plot_curve determine_ep Determine Equivalence Point plot_curve->determine_ep calculate_assay Calculate % HCl determine_ep->calculate_assay end Final Assay Value calculate_assay->end

Caption: Workflow for potentiometric titration.

References

Troubleshooting & Optimization

troubleshooting failed reactions with 6-Bromopicolinimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 6-Bromopicolinimidamide hydrochloride. The following sections address common issues encountered during reactions involving this reagent.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with this compound is not proceeding, or the yield is very low. What are the primary factors to investigate?

A1: Failed or low-yield reactions can often be attributed to several key factors. A systematic approach to troubleshooting is recommended:

  • Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are highly sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen). Solvents should be properly degassed prior to use.[1][2]

  • Reagent Quality:

    • This compound: Verify the purity of your starting material. Impurities can interfere with the catalyst.

    • Catalyst and Ligand: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere.[2] Use fresh or properly stored catalyst and ligand. For Pd(II) precatalysts, ensure they are effectively reduced in situ to the active Pd(0) species.[1][3]

    • Base: The choice and quality of the base are critical. Ensure the base is anhydrous and of high purity. The solubility of the base in the reaction solvent can also impact the reaction rate.[2]

  • Reaction Temperature: The reaction may require optimization of the temperature. If the reaction is slow, a higher temperature might be necessary. Conversely, if side products are observed, a lower temperature may be beneficial.[4]

Q2: I am observing the formation of multiple unexpected side products. What are the likely causes?

A2: The formation of side products can be complex, but common causes include:

  • Homocoupling: Homocoupling of the boronic acid (in Suzuki reactions) or the amine (in Buchwald-Hartwig reactions) can occur, especially in the presence of oxygen.[1]

  • Hydrolysis of the Imidamide Group: The picolinimidamide functional group may be susceptible to hydrolysis under certain reaction conditions, particularly with aqueous bases or acidic conditions, to form the corresponding amide or carboxylic acid.[5][6][7][8][9] Consider using anhydrous conditions and a non-nucleophilic base.

  • Protodeboronation (Suzuki Coupling): This is a common side reaction where the boronic acid/ester group is replaced by a hydrogen atom, particularly with electron-deficient boronic acids.[2] Using milder bases or anhydrous conditions can sometimes mitigate this issue.[2]

  • Side reactions of the Pyridine Ring: While generally stable, the pyridine ring can undergo side reactions under harsh conditions.

Q3: How do I choose the optimal catalyst system for my reaction with this compound?

A3: The choice of catalyst and ligand is crucial and often substrate-dependent.

  • For Suzuki-Miyaura Coupling: A variety of palladium catalysts can be effective. Common choices include Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos).[10] The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[2][11]

  • For Buchwald-Hartwig Amination: This reaction is highly dependent on the ligand. Sterically hindered and electron-rich phosphine ligands are often required. The choice of ligand depends on the nature of the amine being coupled.[4][12]

Q4: I am having trouble with the purification of my final product. What strategies can I employ?

A4: Purification can be challenging due to the polarity of the product and potential byproducts.

  • Column Chromatography: This is the most common method. A careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is necessary. A gradient elution may be required to separate the product from starting materials and byproducts.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Acid-Base Extraction: The basicity of the pyridine and imidamide nitrogen atoms can be exploited. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then the aqueous phase can be basified to precipitate or extract the purified product.

Data Presentation

Table 1: General Troubleshooting Guide for Common Reactions

Issue Potential Cause Recommended Action
No Reaction / Low Conversion Inactive catalystUse fresh catalyst and ligand; ensure proper storage under inert gas.[2]
Poor quality of reagentsUse high-purity, anhydrous reagents and solvents.
Insufficient temperatureIncrease reaction temperature incrementally.
Inappropriate baseScreen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu).[2][13]
Oxygen contaminationEnsure the reaction is run under a strictly inert atmosphere; degas solvents.[1]
Formation of Side Products Homocoupling of boronic acid/amineDegas the reaction mixture thoroughly; use an appropriate Pd/ligand ratio.[1]
Hydrolysis of imidamideUse anhydrous conditions and a non-nucleophilic base.
Protodeboronation (Suzuki)Use a milder base; consider using a boronic ester.[2]
Poor Product Solubility Inappropriate solventScreen alternative solvents or solvent mixtures.[14]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[13]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, or DMF).[13]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for a Buchwald-Hartwig Amination Reaction

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), the palladium precatalyst, the phosphine ligand, and a base (e.g., NaOtBu or K₃PO₄).[4]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).[15]

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography or crystallization.

Mandatory Visualizations

Troubleshooting_Workflow Start Reaction Failed (Low/No Yield) Check_Inert Check Inert Atmosphere Start->Check_Inert Check_Reagents Check Reagent Quality Start->Check_Reagents Check_Conditions Check Reaction Conditions Start->Check_Conditions Optimize_Catalyst Optimize Catalyst System Check_Inert->Optimize_Catalyst If OK Check_Reagents->Optimize_Catalyst If OK Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp If OK Optimize_Base Optimize Base Optimize_Catalyst->Optimize_Base Optimize_Solvent Optimize Solvent Optimize_Base->Optimize_Solvent Optimize_Temp->Optimize_Solvent Side_Products Side Product Formation? Optimize_Solvent->Side_Products Hydrolysis Consider Imidamide Hydrolysis Side_Products->Hydrolysis Yes Homocoupling Check for Homocoupling Side_Products->Homocoupling Yes Success Reaction Successful Side_Products->Success No Hydrolysis->Optimize_Base Homocoupling->Check_Inert

Caption: A logical workflow for troubleshooting failed reactions.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L_n-X OxAdd->PdII R1-X Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)L_n-R2 Transmetal->PdII_R2 R2-B(OR)2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 regenerated Product R1-R2 RedElim->Product

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.[16][17]

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L_n-X OxAdd->PdII Ar-X Amine_Coord Amine Coordination PdII->Amine_Coord + R2NH PdII_Amine [Ar-Pd(II)L_n(HNR2)]+X- Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation + Base PdII_Amido Ar-Pd(II)L_n-NR2 Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 regenerated Product Ar-NR2 RedElim->Product

References

Technical Support Center: Synthesis of 6-Bromopicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-Bromopicolinimidamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the common method for synthesizing this compound?

The most common method for synthesizing this compound is through the Pinner reaction. This reaction involves the acid-catalyzed reaction of a nitrile (in this case, 6-bromopicolinonitrile) with an alcohol to form an imidate salt, which is then reacted with ammonia to yield the desired amidine.[1][2][3][4]

Q2: What are the most common side products observed during the synthesis of this compound?

The primary side products in this synthesis arise from the high reactivity of the intermediate Pinner salt and the final amidine product, especially in the presence of nucleophiles like water or excess alcohol. The most common side products include:

  • 6-Bromopicolinamide: This is the most prevalent side product, formed by the hydrolysis of the intermediate imidate or the final amidine product.[2][5] The presence of even trace amounts of water can lead to its formation.

  • Methyl 6-bromopicolinate (or ethyl ester): If the reaction is carried out in methanol or ethanol, the intermediate Pinner salt can react with water to form the corresponding ester.[2][3][6]

  • Orthoester of 6-bromopicolinonitrile: Reaction of the Pinner salt with an excess of the alcohol solvent can lead to the formation of an orthoester.[1][2][3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low yield of this compound and significant formation of 6-Bromopicolinamide.

  • Cause: Presence of water in the reaction mixture. Amidines and their intermediates are highly susceptible to hydrolysis.[5]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use thoroughly dried glassware and anhydrous solvents.[1][3] Solvents should be distilled over a suitable drying agent.

    • Dry Starting Material: Ensure the starting material, 6-bromopicolinonitrile, is dry.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.

Issue 2: Formation of an ester side product (e.g., methyl 6-bromopicolinate).

  • Cause: Presence of water during the Pinner reaction, leading to the hydrolysis of the intermediate imidate salt to an ester.[2][6]

  • Troubleshooting Steps:

    • Strict Anhydrous Conditions: As with amide formation, rigorously exclude water from the reaction.

    • Control Stoichiometry: Use a controlled amount of alcohol, as excess alcohol can also react with the Pinner salt.[2][3]

Issue 3: The reaction is slow or does not go to completion.

  • Cause: Insufficient acid catalyst or suboptimal reaction temperature.

  • Troubleshooting Steps:

    • Acid Catalyst: Ensure dry hydrogen chloride gas is bubbled through the reaction mixture or use a freshly prepared solution of HCl in the alcohol solvent.

    • Temperature Control: The formation of the Pinner salt is often carried out at low temperatures to prevent its rearrangement to the corresponding amide.[1][2] Subsequent ammonolysis may require a higher temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to optimize the temperature and reaction time.

Quantitative Data on Side Product Formation

Side ProductCausal FactorRecommended Action to Minimize Formation
6-BromopicolinamidePresence of waterMaintain strict anhydrous conditions.
Methyl/Ethyl 6-bromopicolinatePresence of waterMaintain strict anhydrous conditions.
OrthoesterExcess alcoholUse a stoichiometric amount of alcohol.

Experimental Protocols

General Protocol for the Synthesis of this compound via the Pinner Reaction

This is a generalized procedure and may require optimization for specific laboratory conditions.

  • Pinner Salt Formation:

    • Dissolve 6-bromopicolinonitrile in a suitable anhydrous alcohol (e.g., methanol or ethanol) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet, and a drying tube.

    • Cool the solution in an ice bath (0 °C).

    • Bubble dry hydrogen chloride gas through the stirred solution. The reaction is typically monitored by the precipitation of the imidate hydrochloride (Pinner salt).

  • Ammonolysis:

    • To the suspension of the Pinner salt, add a solution of ammonia in the corresponding alcohol.

    • The reaction mixture is then typically stirred at room temperature or gently warmed to drive the conversion to the amidine.

    • Monitor the reaction by TLC until the starting imidate has been consumed.

  • Isolation:

    • The resulting this compound can be isolated by filtration if it precipitates from the reaction mixture.

    • Alternatively, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent system.

Visualizations

Diagram 1: Synthetic Workflow and Side Product Formation

6-Bromopicolinonitrile 6-Bromopicolinonitrile Pinner_Salt Pinner Salt (Alkyl 6-bromopicolimidate hydrochloride) 6-Bromopicolinonitrile->Pinner_Salt + ROH, HCl Amidine_HCl 6-Bromopicolinimidamide hydrochloride Pinner_Salt->Amidine_HCl + NH3 Amide 6-Bromopicolinamide Pinner_Salt->Amide + H2O (Hydrolysis) Ester Alkyl 6-bromopicolinate Pinner_Salt->Ester + H2O (Hydrolysis) Orthoester Orthoester Pinner_Salt->Orthoester + excess ROH Amidine_HCl->Amide + H2O (Hydrolysis)

Caption: Reaction scheme for the synthesis of this compound and the formation of common side products.

Diagram 2: Troubleshooting Logic for Side Product Formation

Start Start Side_Product_Observed Side Product Observed? Start->Side_Product_Observed Identify_Side_Product Identify Side Product (e.g., via NMR, MS) Side_Product_Observed->Identify_Side_Product Yes End End Side_Product_Observed->End No Amide_Formation Amide Formation (6-Bromopicolinamide) Identify_Side_Product->Amide_Formation Ester_Formation Ester Formation Identify_Side_Product->Ester_Formation Check_Anhydrous Check for Anhydrous Conditions Amide_Formation->Check_Anhydrous Primary Cause: Water Present Ester_Formation->Check_Anhydrous Primary Cause: Water Present Dry_Reagents Dry Solvents & Reagents Check_Anhydrous->Dry_Reagents Inert_Atmosphere Use Inert Atmosphere Check_Anhydrous->Inert_Atmosphere Optimize_Conditions Optimize Reaction Conditions Dry_Reagents->Optimize_Conditions Inert_Atmosphere->Optimize_Conditions Optimize_Conditions->End

Caption: A logical workflow for troubleshooting the formation of common side products during the synthesis.

References

optimizing solvent and temperature for 6-Bromopicolinimidamide hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromopicolinimidamide hydrochloride. The information provided is designed to assist in optimizing reaction conditions, specifically focusing on solvent and temperature selection.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound in a question-and-answer format.

Question: Why is my reaction showing low or no conversion of this compound?

Answer: Low or no conversion can be attributed to several factors:

  • Inadequate Temperature: Many cross-coupling reactions, such as N-arylation, require elevated temperatures to proceed efficiently. If the reaction temperature is too low, the activation energy barrier may not be overcome. For similar copper-catalyzed N-arylation reactions of 2-bromopyridines, yields have been shown to increase with temperatures from 70°C to 90°C.[1]

  • Catalyst Inactivity: If using a catalyst, ensure it has not been deactivated by exposure to air or moisture, especially if using air-sensitive catalysts like some palladium complexes. The choice of ligand is also critical for catalyst activity.[4][5]

  • Inappropriate Base: The base plays a key role in many coupling reactions. The strength and solubility of the base can significantly impact the reaction rate. Common bases for similar reactions include K₂CO₃, K₃PO₄, and Cs₂CO₃.[5]

Question: My reaction is producing significant byproducts. How can I improve selectivity?

Answer: Byproduct formation is a common challenge. Consider the following to improve selectivity:

  • Temperature Control: Excessively high temperatures can lead to side reactions or decomposition of starting materials or products. For instance, in some N-arylation reactions, higher temperatures can favor double substitution.[1] It is crucial to find the optimal temperature that promotes the desired reaction without initiating unwanted pathways.

  • Nucleophile Reactivity: The nature of the nucleophile is important. Highly reactive nucleophiles might lead to side reactions. The choice of a suitable nucleophile is critical for the success of the reaction.[6][7]

  • Protecting Groups: If your nucleophile has multiple reactive sites, consider using protecting groups to ensure the reaction occurs at the desired position.

  • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS. Stopping the reaction at the optimal time can prevent the formation of degradation products or secondary byproducts.

Question: I am observing the decomposition of my starting material or product. What could be the cause?

Answer: Decomposition can be caused by:

  • Thermal Instability: Although many related compounds are stable at elevated temperatures, prolonged exposure to high heat can lead to decomposition.[8][9] Consider running the reaction at the lowest effective temperature.

  • Incompatible Reagents: Ensure that all reagents are compatible. For example, strong oxidizing agents should be avoided if your molecule has sensitive functional groups.[8] The combination of certain amines and bases can also be problematic for some substrates.[5]

  • Atmosphere: Some reactions are sensitive to oxygen or moisture. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting points for solvent and temperature optimization for a reaction involving this compound?

A1: Based on analogous N-arylation reactions of bromopyridines, a good starting point for solvent screening would include polar aprotic solvents such as DMF, DMSO, and acetonitrile, or solvent mixtures like water/acetonitrile.[1][2] For temperature, an initial screening between 80°C and 120°C is recommended.[1][5] Optimization should be carried out by systematically varying these parameters.

Q2: How does the choice of catalyst and ligand affect the reaction?

A2: For cross-coupling reactions, the catalyst and ligand are crucial. Copper-based systems (e.g., CuI) with ligands like 1,2-cyclohexanediamine or Schiff bases have proven effective for N-arylation of aryl halides under relatively mild conditions.[5][10] Palladium catalysts with N-heterocyclic carbene (NHC) ligands have also been used successfully for similar transformations.[2] The choice of ligand can influence reaction rate, yield, and selectivity.[4]

Q3: What role does the base play in these reactions?

A3: The base is typically required to deprotonate the nucleophile, making it more reactive. The choice of base can affect the reaction outcome. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[5] The strength and solubility of the base should be considered in the context of the specific solvent and reactants.

Quantitative Data Summary

The following tables summarize reaction conditions from related N-arylation reactions of bromopyridines, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Optimization of Copper-Catalyzed N-Arylation of 2,6-Dibromopyridine with Benzimidazole [1]

EntryTemperature (°C)SolventBaseYield (%)
170DMFK₂CO₃Lower Yield
290DMFK₂CO₃Higher Yield
3110DMFK₂CO₃Disubstituted Product

Table 2: Solvent Effect on a Model Reaction [11]

EntrySolventYield (%)
1Ethanol90
2Water75
3Methanol82
4Acetonitrile60
5Dichloromethane45
6Toluene40
7THF55
8Solvent-free70

Note: The specific model reaction in this table is not for this compound but illustrates a general solvent screen.

Experimental Protocols

The following is a representative experimental protocol for a copper-catalyzed N-arylation reaction, adapted from procedures for similar bromopyridines.[5] This should be used as a starting point and optimized for your specific reaction.

General Procedure for Copper-Catalyzed N-Arylation:

  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the desired amine or other nucleophile (1.2 mmol), CuI (0.1 mmol, 10 mol%), a suitable ligand (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine, 0.2 mmol, 20 mol%), and a base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the desired solvent (e.g., DMF, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 110°C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow A Reactant Preparation (6-Bromopicolinimidamide HCl, Nucleophile, Catalyst, Base, Ligand) B Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C Solvent Addition B->C D Heating & Stirring C->D E Reaction Monitoring (TLC, LC-MS) D->E F Workup (Quenching, Extraction) E->F Reaction Complete G Purification (Column Chromatography) F->G H Product Characterization G->H

Caption: A typical experimental workflow for a cross-coupling reaction.

Troubleshooting_Logic start Low Reaction Yield cond1 Is Starting Material Consumed? start->cond1 cond2 Are there Byproducts? cond1->cond2 Yes action1 Increase Temperature Check Catalyst/Base Activity Screen Solvents cond1->action1 No cond3 Is there Decomposition? cond2->cond3 No action2 Optimize Temperature Adjust Stoichiometry Change Ligand/Base cond2->action2 Yes action3 Lower Temperature Use Inert Atmosphere Check Reagent Purity cond3->action3 Yes end_node Improved Yield cond3->end_node No action1->end_node action2->end_node action3->end_node

References

preventing degradation of 6-Bromopicolinimidamide hydrochloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 6-Bromopicolinimidamide hydrochloride to prevent its degradation. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for purity assessment.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry place, away from direct sunlight and sources of ignition. The container should be tightly sealed to prevent moisture ingress and contamination.[1][2][3]

Q2: I observed a change in the color of my this compound powder. What could be the cause?

A2: A change in color, such as yellowing or browning, can be an indicator of chemical degradation. This could be due to exposure to light, moisture, or reactive atmospheric gases. It is recommended to assess the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Q3: My experimental results are inconsistent. Could degradation of this compound be a factor?

A3: Yes, the use of degraded this compound can lead to inconsistent experimental outcomes. Degradation products can act as impurities that may interfere with your reactions or assays. Verifying the purity of your starting material is a critical step in troubleshooting irreproducible results.

Q4: What are the primary pathways through which this compound might degrade?

A4: Based on its chemical structure, the two most probable degradation pathways are hydrolysis of the picolinimidamide functional group and photodecomposition involving the bromo-substituent on the pyridine ring.[3][4]

Q5: How can I handle this compound safely in the laboratory?

A5: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] Avoid generating dust, and in case of spills, follow the cleanup procedures outlined in the Safety Data Sheet (SDS).[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color, clumping) Exposure to light, moisture, or air.1. Verify storage conditions. 2. Assess purity via HPLC analysis. 3. If purity is compromised, consider acquiring a fresh batch.
Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) Presence of degradation products or other impurities.1. Confirm the identity of the main peak using a reference standard. 2. Attempt to identify impurity peaks by mass spectrometry (MS). 3. Review storage and handling procedures to identify potential sources of contamination or degradation.
Poor solubility compared to a fresh batch Formation of less soluble degradation products or polymers.1. Confirm the solvent and concentration. 2. Analyze the material for impurities.
Inconsistent biological or chemical reactivity Reduced concentration of the active compound due to degradation.1. Quantify the purity of the this compound using a validated analytical method. 2. Use only material that meets the required purity specifications for your experiment.

Data Presentation: Recommended Storage Conditions

Parameter Recommended Condition Rationale
Temperature Room Temperature (20-25°C)Prevents acceleration of thermal degradation pathways.
Humidity Dry (Low humidity environment)Minimizes the risk of hydrolysis of the imidamide group.
Light In the dark (Amber vial or opaque container)Prevents photodecomposition, which can be initiated by UV light.
Atmosphere Inert gas (e.g., Argon, Nitrogen) for long-term storageReduces the potential for oxidative degradation.
Container Tightly sealed containerPrevents exposure to moisture and atmospheric contaminants.[2][3]

Experimental Protocols

Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products. This method should be validated for your specific instrumentation and requirements.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: 50:50 mixture of Acetonitrile and water.

  • This compound reference standard.

  • Sample of this compound to be tested.

2. Chromatographic Conditions:

Parameter Value
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Gradient Program 0-2 min: 5% B 2-15 min: 5% to 95% B 15-18 min: 95% B 18-20 min: 95% to 5% B 20-25 min: 5% B (re-equilibration)

3. Sample Preparation:

  • Reference Standard Solution: Accurately weigh and dissolve a known amount of the this compound reference standard in the sample diluent to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

  • Test Sample Solution: Prepare the test sample in the same manner as the reference standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Forced Degradation Study Protocol

To demonstrate the stability-indicating nature of the HPLC method, a forced degradation study can be performed.

  • Acid Hydrolysis: Dissolve 1 mg of the sample in 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Neutralize with 0.1 M NaOH and dilute to 10 mL with the sample diluent.

  • Base Hydrolysis: Dissolve 1 mg of the sample in 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute to 10 mL with the sample diluent.

  • Oxidative Degradation: Dissolve 1 mg of the sample in 1 mL of 3% hydrogen peroxide. Keep at room temperature for 4 hours and then dilute to 10 mL with the sample diluent.

  • Photodegradation: Expose a thin layer of the solid sample to a UV lamp (254 nm) for 24 hours. Dissolve 1 mg of the exposed sample in 10 mL of the sample diluent.

Analyze all stressed samples using the HPLC method described above to ensure that the degradation products are well-resolved from the parent compound.

Visualizations

logical_workflow cluster_0 Troubleshooting Compound Instability A Observe Issue (e.g., color change, inconsistent results) B Review Storage and Handling Procedures A->B C Assess Purity via HPLC B->C D Purity Acceptable? C->D E Continue with Experiment D->E Yes F Quarantine Material and Obtain Fresh Batch D->F No G Investigate Other Experimental Variables E->G

Caption: A logical workflow for troubleshooting potential instability of this compound.

degradation_pathways cluster_1 Potential Degradation Pathways Parent 6-Bromopicolinimidamide hydrochloride Hydrolysis_Product 6-Bromopicolinamide + Ammonia Parent->Hydrolysis_Product  Hydrolysis (Moisture) Photodecomposition_Product Picolinimidamide + Bromide Parent->Photodecomposition_Product  Photodecomposition (UV Light)

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_2 Experimental Workflow for Purity Assessment Start Start Prep_Sample Prepare Sample and Reference Standard Solutions Start->Prep_Sample Setup_HPLC Set Up HPLC System (Column, Mobile Phase, etc.) Prep_Sample->Setup_HPLC Inject_Sample Inject Samples and Acquire Data Setup_HPLC->Inject_Sample Analyze_Data Analyze Chromatograms (Peak Integration) Inject_Sample->Analyze_Data Calculate_Purity Calculate Purity (% Area) Analyze_Data->Calculate_Purity End End Calculate_Purity->End

Caption: An experimental workflow for assessing the purity of this compound by HPLC.

References

issues with 6-Bromopicolinimidamide hydrochloride solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the solubility of 6-Bromopicolinimidamide hydrochloride in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my organic solvent?

A1: this compound is a salt, and its solubility is highly dependent on the polarity of the solvent. As a hydrochloride salt, it is more polar than its freebase form and will generally exhibit better solubility in polar solvents. Common organic solvents like ethers and hydrocarbons are typically poor choices for dissolving this compound. Additionally, factors such as temperature, the presence of impurities, and the physical form of the compound can affect its dissolution.

Q2: I am observing a precipitate forming after initially dissolving the compound. What is happening?

A2: This could be due to a few reasons. The initial dissolution may have been a supersaturated state, which is unstable and can lead to precipitation over time. Temperature fluctuations can also cause precipitation, as solubility often decreases with temperature. Another possibility is a chemical reaction or degradation of the compound in the solvent, leading to the formation of a less soluble species.

Q3: Can I use heat to improve the solubility of this compound?

A3: Heating can increase the solubility of many compounds. However, it is crucial to consider the thermal stability of this compound in the chosen solvent. Excessive heat could lead to degradation. It is recommended to apply gentle heating and monitor for any changes in color or the appearance of new precipitates that might indicate decomposition.

Q4: How does water content in my organic solvent affect solubility?

A4: The presence of even small amounts of water can significantly impact the solubility of hydrochloride salts. For some systems, a small percentage of water can increase solubility by creating a more polar environment. However, in other cases, it may lead to the formation of less soluble hydrates. It is essential to use anhydrous solvents if the experimental protocol requires it and to be aware of the potential effects of ambient moisture.

Troubleshooting Guide

Issue: Difficulty Dissolving this compound

  • Question: Have you selected an appropriate solvent?

    • Answer: this compound is a polar salt. It is expected to have better solubility in polar organic solvents such as DMSO and DMF, and lower solubility in less polar solvents like ethanol and methanol. Non-polar solvents are generally not suitable.

  • Question: Is the compound fully dissolving, or is it a suspension?

    • Answer: Visually inspect the solution against a light source. A true solution will be clear, while a suspension will appear cloudy or have visible particles. If it is a suspension, the compound has not fully dissolved.

  • Question: Have you tried increasing the temperature?

    • Answer: Gently warm the solution while stirring. An increase in temperature often enhances solubility. However, be cautious of potential degradation at elevated temperatures.

  • Question: Have you tried altering the solvent system?

    • Answer: If solubility is poor in a single solvent, a co-solvent system might be effective. For example, adding a small amount of a highly polar solvent like DMSO to a less polar solvent may improve dissolution.

Solubility Data

The following table provides a qualitative summary of the expected solubility of this compound in common organic solvents. Please note that these are general guidelines, and empirical testing is recommended for specific applications.

SolventChemical FormulaPolarityExpected Solubility
Dimethyl Sulfoxide (DMSO)C₂H₆OSHighHigh
N,N-Dimethylformamide (DMF)C₃H₇NOHighHigh
MethanolCH₄OMedium-HighModerate
EthanolC₂H₆OMediumLow to Moderate
AcetonitrileC₂H₃NMediumLow
Dichloromethane (DCM)CH₂Cl₂LowVery Low / Insoluble
Diethyl EtherC₄H₁₀OLowVery Low / Insoluble
TolueneC₇H₈LowVery Low / Insoluble
HexaneC₆H₁₄LowVery Low / Insoluble

Experimental Protocols

Protocol for Determining Qualitative Solubility

  • Preparation: Weigh out a small, known amount of this compound (e.g., 1-5 mg).

  • Solvent Addition: Add a measured volume of the desired organic solvent (e.g., 0.1 mL) to the compound in a clean vial.

  • Observation: Vortex or stir the mixture at a consistent speed for a set amount of time (e.g., 1-2 minutes) at room temperature.

  • Assessment: Observe if the solid has completely dissolved.

  • Incremental Addition: If the solid has not dissolved, add another measured volume of the solvent and repeat the observation step.

  • Classification: Based on the amount of solvent required to dissolve the compound, classify the solubility (e.g., soluble, sparingly soluble, insoluble).

Protocol for Determining Quantitative Solubility (Saturation Method)

  • Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath or shaker is recommended.

  • Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to obtain a clear supernatant.

  • Sample Extraction: Carefully extract a known volume of the clear supernatant.

  • Solvent Evaporation: Evaporate the solvent from the extracted sample under reduced pressure or a gentle stream of nitrogen.

  • Mass Determination: Weigh the remaining solid residue.

  • Calculation: Calculate the solubility in mg/mL or other desired units by dividing the mass of the residue by the volume of the supernatant extracted.

Visualizations

Caption: Troubleshooting workflow for solubility issues.

FactorsAffectingSolubility Solubility Solubility of 6-Bromopicolinimidamide HCl SolventPolarity Solvent Polarity SolventPolarity->Solubility Temperature Temperature Temperature->Solubility CompoundProperties Compound Properties CompoundProperties->Solubility ExternalFactors External Factors ExternalFactors->Solubility Polar Polar (e.g., DMSO) Polar->SolventPolarity NonPolar Non-Polar (e.g., Hexane) NonPolar->SolventPolarity IncreaseTemp Increased Temp. IncreaseTemp->Temperature DecreaseTemp Decreased Temp. DecreaseTemp->Temperature Purity Purity Purity->CompoundProperties PhysicalForm Physical Form (crystal vs. amorphous) PhysicalForm->CompoundProperties Moisture Presence of Moisture Moisture->ExternalFactors pH pH of Solution (if aqueous component) pH->ExternalFactors

Caption: Factors influencing hydrochloride salt solubility.

challenges in the purification of 6-Bromopicolinimidamide hydrochloride products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-Bromopicolinimidamide hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield After Recrystallization - The chosen solvent system is not optimal, leading to product loss in the mother liquor.- The product is precipitating out with impurities.- The cooling process is too rapid, leading to the formation of fine crystals that are difficult to filter.- Optimize the solvent system: Test a range of polar solvents (e.g., ethanol, methanol, isopropanol) and anti-solvents (e.g., ethyl acetate, diethyl ether) to find a system where the product is soluble at high temperatures and sparingly soluble at low temperatures.- Perform a hot filtration: If impurities are insoluble at high temperatures, a hot filtration step can remove them before crystallization.- Slow cooling: Allow the solution to cool slowly to room temperature and then place it in an ice bath to promote the formation of larger, purer crystals.
Product Fails to Crystallize - The solution is not supersaturated.- The presence of impurities is inhibiting crystal formation.- The product has oiled out instead of crystallizing.- Increase concentration: Carefully evaporate some of the solvent to increase the concentration of the product.- Induce crystallization: Try seeding the solution with a small crystal of the pure product or scratching the inside of the flask with a glass rod.- Solvent selection: If the product is oiling out, it may be due to the solvent. Try a different solvent system. It is also possible that the product's melting point is lower than the boiling point of the solvent.
Persistent Impurities in the Final Product - Impurities have similar solubility profiles to the product.- The impurity is a starting material or a closely related byproduct.- Recrystallize multiple times: A single recrystallization may not be sufficient to remove all impurities.[1]- Column chromatography: If recrystallization is ineffective, silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) can be employed to separate the product from impurities.- Acid-base extraction: As the product is a hydrochloride salt, it may be possible to convert it to the free base, extract it into an organic solvent, and then re-form the salt to remove certain impurities.
Discolored Product (e.g., yellow or brown) - Presence of colored impurities from the synthesis.- Degradation of the product due to heat or light.- Charcoal treatment: Adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities.- Minimize heat and light exposure: Conduct the purification process in a timely manner and protect the product from prolonged exposure to high temperatures and direct light.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: While specific impurities depend on the synthetic route, common impurities in the synthesis of bromo-pyridines can include:

  • Starting materials: Unreacted starting materials from the bromination or amidine formation steps.

  • Isomeric byproducts: Bromination of the pyridine ring can sometimes lead to the formation of other bromo-pyridine isomers.[2]

  • Over-brominated species: The presence of di- or tri-brominated pyridine species.

  • Hydrolysis products: The imidamide functional group can be susceptible to hydrolysis back to the corresponding amide under certain conditions.

Q2: What is a good starting point for developing a recrystallization protocol for this compound?

A2: A good starting point for recrystallization is to use a polar protic solvent such as ethanol or isopropanol. The hydrochloride salt form suggests it will have good solubility in such solvents, especially when heated. A general procedure would be to dissolve the crude product in a minimal amount of the hot solvent, and if the product is too soluble even at room temperature, an anti-solvent like ethyl acetate or diethyl ether can be slowly added to the hot solution until turbidity is observed, then allowed to cool.

Q3: When should I consider using column chromatography for purification?

A3: Column chromatography should be considered when recrystallization fails to remove impurities effectively, especially when the impurities have very similar properties to the desired product.[1] It is a more powerful separation technique but is also more time-consuming and uses larger volumes of solvent. It is particularly useful for removing closely related byproducts.

Q4: How can I confirm the purity of my final product?

A4: The purity of the final product should be assessed using a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the percentage purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify the presence of any impurities with distinct signals.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point range close to the literature value is an indicator of high purity.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of the chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is likely too good. If it is insoluble, heat the test tube gently. If the product dissolves upon heating and precipitates upon cooling, the solvent is a good candidate.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Troubleshooting_Workflow start Crude 6-Bromopicolinimidamide Hydrochloride Product purity_check1 Assess Purity (e.g., HPLC, NMR) start->purity_check1 is_pure Is Purity > 98%? purity_check1->is_pure recrystallize Perform Recrystallization is_pure->recrystallize No end_pure Pure Product is_pure->end_pure Yes purity_check2 Assess Purity recrystallize->purity_check2 is_pure2 Is Purity > 98%? purity_check2->is_pure2 chromatography Perform Column Chromatography is_pure2->chromatography No is_pure2->end_pure Yes purity_check3 Assess Purity chromatography->purity_check3 is_pure3 Is Purity > 98%? purity_check3->is_pure3 is_pure3->end_pure Yes re_evaluate Re-evaluate Purification Strategy (e.g., different column, derivatization) is_pure3->re_evaluate No

Caption: A workflow diagram for troubleshooting the purification of this compound.

References

Technical Support Center: Managing the Hygroscopic Nature of Amidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the challenges associated with the hygroscopic nature of amidine hydrochloride salts.

Frequently Asked Questions (FAQs)

Q1: My amidine hydrochloride salt has become a sticky or clumpy solid. What should I do?

A1: This is a common issue arising from moisture absorption. The immediate step is to dry the material. The choice of drying method depends on the thermal stability of your specific compound.[1][2] For thermally stable, non-hydrated salts, gentle heating in a vacuum oven is effective. For heat-sensitive compounds or hydrates where the crystal structure should be preserved, desiccation is the preferred method.[1][3] Place the salt in a desiccator with a suitable drying agent (e.g., phosphorus pentoxide, anhydrous calcium sulfate) until a constant weight is achieved.[1][4] It is crucial to handle the dried material in a controlled environment, such as a glove box with low humidity, to prevent rapid reabsorption of moisture.[5][6]

Q2: I'm observing inconsistent weighing results for my amidine hydrochloride salt. What could be the cause and how can I fix it?

A2: Inconsistent weighings are a classic sign of a hygroscopic substance rapidly absorbing atmospheric moisture.[7][8] The balance reading will continuously increase as the material gains weight from water uptake. To mitigate this, work quickly and in a controlled environment if possible.[5] Using a weighing vessel with a narrow neck can help minimize exposure to air.[7] For the most accurate results, perform weighing in a glove box with controlled low humidity. If a glove box is unavailable, you can try placing a container of desiccant inside the balance chamber to create a localized dry atmosphere.[9] Alternatively, the "weighing by difference" method can be employed where the container is kept sealed as much as possible.

Q3: How does the hygroscopic nature of my amidine hydrochloride salt affect its chemical stability?

A3: Absorbed moisture can significantly impact the chemical stability of amidine hydrochloride salts. Water can act as a plasticizer, increasing molecular mobility within the solid and accelerating degradation reactions.[10] The most common degradation pathway for amidines is hydrolysis, which cleaves the amidine group to form an amide and an amine.[11] This process can be catalyzed by both acidic and basic conditions. Furthermore, the presence of moisture can lead to deliquescence, where the solid dissolves in the absorbed water, creating a solution where degradation reactions can occur more rapidly.[1]

Q4: What are the best practices for the long-term storage of hygroscopic amidine hydrochloride salts?

A4: Proper storage is critical to maintain the integrity of your compound. Amidine hydrochloride salts should be stored in tightly sealed, airtight containers.[2] For added protection, the primary container can be sealed with paraffin film and placed inside a secondary container, such as a heat-sealed foil bag, along with desiccant pouches. Store the material in a cool, dry place. A desiccator or a controlled humidity cabinet provides an ideal storage environment.[2] It is also good practice to store the compound in smaller, single-use aliquots to minimize repeated exposure of the bulk material to the atmosphere.

Q5: Can I use any buffer for my experiments involving amidine hydrochloride salts?

A5: No, the choice of buffer can influence the stability of your compound in solution. Some buffer components, such as phosphate, can catalyze the hydrolysis of the amidine group. It is advisable to conduct a buffer screen to identify a non-catalytic buffer system (e.g., citrate, acetate, MES) at your desired pH. The optimal pH for stability varies depending on the specific structure of the amidine derivative, but many exhibit the greatest stability in the slightly acidic pH range of 4-6.

Troubleshooting Guides

Issue 1: Inaccurate Concentration of Stock Solutions
Symptom Possible Cause Troubleshooting Steps
Lower than expected concentration in prepared solutions.The initial weight of the hygroscopic salt was artificially high due to absorbed water.1. Dry the amidine hydrochloride salt using an appropriate method (see Protocol 1) before weighing. 2. Perform a water content analysis (e.g., Karl Fischer titration, see Protocol 2) on the solid and correct the weight based on the moisture content. 3. Prepare solutions in a controlled low-humidity environment (e.g., glove box).
Inconsistent results between batches of prepared solutions.The amount of absorbed water varied between different weighing sessions due to fluctuations in ambient humidity.1. Standardize the weighing procedure to minimize exposure to air. 2. Always equilibrate the compound to the ambient temperature of the balance before weighing if it has been stored in a refrigerator or freezer. 3. Use a fresh aliquot of dried material for each new stock solution.
Issue 2: Poor Powder Flowability and Caking During Formulation
Symptom Possible Cause Troubleshooting Steps
The salt powder is clumpy and does not flow easily, making it difficult to handle and process.The hygroscopic nature of the salt has led to moisture absorption and particle agglomeration.1. Control the humidity in the manufacturing and handling areas to less than 40% relative humidity (RH).[11] 2. Consider co-processing the amidine hydrochloride salt with excipients that can deflect moisture.[12] 3. Explore formulation strategies such as granulation to improve flow properties.
The powder adheres to equipment surfaces.Static electricity combined with moisture can cause the powder to stick to surfaces.1. Ensure proper grounding of equipment to dissipate static charge. 2. Maintain a controlled, low-humidity environment. 3. Consider the use of glidants in the formulation to improve powder flow.

Data Presentation

Table 1: European Pharmacopoeia Classification of Hygroscopicity

This table provides a general classification for the hygroscopicity of substances and can be used to categorize your amidine hydrochloride salt based on experimental data obtained from Dynamic Vapor Sorption (DVS) analysis.

Classification Weight Gain at 25 °C and 80% Relative Humidity
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%

Experimental Protocols

Protocol 1: Drying a Hygroscopic Amidine Hydrochloride Salt

Objective: To remove absorbed moisture from a hygroscopic amidine hydrochloride salt before weighing or use in an experiment.

Method 1: Vacuum Oven Drying (for thermally stable compounds)

  • Place a thin layer of the amidine hydrochloride salt in a clean, dry glass container.

  • Place the container in a vacuum oven.

  • Heat the oven to a temperature below the compound's melting or decomposition point (e.g., 40-60 °C).

  • Apply a vacuum to the oven.

  • Dry for a sufficient period (e.g., 4-24 hours) until a constant weight is achieved.

  • Allow the container to cool to room temperature in a desiccator before opening to prevent moisture reabsorption.

Method 2: Desiccation (for thermally sensitive compounds)

  • Place a thin layer of the amidine hydrochloride salt in a clean, dry, open container (e.g., a watch glass or petri dish).

  • Place the container inside a desiccator containing a high-efficiency desiccant (e.g., phosphorus pentoxide or anhydrous calcium sulfate).

  • Ensure the desiccator is properly sealed.

  • Allow the salt to dry for an extended period (24-72 hours or until a constant weight is achieved).

  • Transfer the dried salt immediately to a tightly sealed container inside a low-humidity environment if possible.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To accurately quantify the water content in an amidine hydrochloride salt sample.

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a titrant and solvent system appropriate for aldehydes and ketones if your compound contains these functional groups, to avoid side reactions.

  • Titer Determination: Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.

  • Sample Preparation: In a low-humidity environment (e.g., a glove box), accurately weigh a suitable amount of the amidine hydrochloride salt into a clean, dry vial.

  • Titration: Quickly introduce the sample into the titration vessel.

  • Analysis: The instrument will automatically titrate the sample and calculate the water content.

  • Reporting: Express the water content as a percentage by weight of the sample.

Visualizations

Experimental Workflow for Handling Hygroscopic Amidine Hydrochloride Salts

experimental_workflow Workflow for Handling Hygroscopic Amidine Hydrochloride Salts cluster_storage Storage cluster_preparation Preparation cluster_analysis Analysis & Formulation Storage Store in airtight container with desiccant Drying Dry the salt (Protocol 1) Storage->Drying Weighing Weigh quickly in controlled environment Drying->Weighing WaterContent Determine water content (Karl Fischer - Protocol 2) Weighing->WaterContent Dissolution Dissolve in appropriate solvent/buffer Weighing->Dissolution WaterContent->Dissolution Correct for water content Formulation Proceed with formulation Dissolution->Formulation

Caption: A logical workflow for the proper handling and preparation of hygroscopic amidine hydrochloride salts.

Decision Tree for Managing a Hygroscopic Amidine Hydrochloride Salt

decision_tree Decision Tree for Managing a Hygroscopic Amidine Hydrochloride Salt Start Received Amidine Hydrochloride Salt IsHygroscopic Is the salt hygroscopic? Start->IsHygroscopic StoreStandard Store in a cool, dry place IsHygroscopic->StoreStandard No StoreHygroscopic Store in airtight container with desiccant IsHygroscopic->StoreHygroscopic Yes Workup Proceed with experiment StoreStandard->Workup ControlledEnvironment Handle in a controlled environment (glove box)? StoreHygroscopic->ControlledEnvironment YesControlled Use glove box for weighing and preparation ControlledEnvironment->YesControlled Yes NoControlled Work quickly, use weighing by difference, and desiccator ControlledEnvironment->NoControlled No YesControlled->Workup NoControlled->Workup

Caption: A decision-making guide for the storage and handling of amidine hydrochloride salts based on their hygroscopicity.

References

avoiding common pitfalls in the synthesis of pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyridine derivative synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Troubleshooting Guide

Encountering unexpected results is a common part of synthesis. The table below outlines specific issues, their probable causes, and recommended solutions to get your reaction back on track.

Problem Potential Cause(s) Recommended Solution(s) & Key Parameters
Low Yield in Hantzsch Synthesis 1. Harsh Reaction Conditions: High temperatures can lead to side reactions and degradation.[1] 2. Incomplete Oxidation: The initial product is a 1,4-dihydropyridine which requires oxidation to the aromatic pyridine.[1][2] 3. Poor Condensation: Inefficient formation of the key intermediates (enamine and chalcone).[1]1. Optimize Conditions: Consider alternative methods like using PTSA catalyst under ultrasonic irradiation in aqueous micelles, which can achieve yields up to 96%.[1] 2. Ensure Complete Aromatization: Use a suitable oxidizing agent. While classic oxidants like HNO₃ or KMnO₄ work, milder conditions using iodine in refluxing methanol or photochemical methods can improve yields and reduce side products.[1] 3. Use Pre-formed Intermediates: To improve consistency, consider a stepwise approach where the enamine or enone intermediates are formed prior to the final cyclization.[3]
Poor Regioselectivity (Mixture of C2/C4 Isomers) 1. Innate Ring Electronics: The electron-withdrawing nature of the nitrogen atom favors nucleophilic attack at both the C2 and C4 positions.[4] 2. Steric Hindrance: The relative steric bulk of the nucleophile and substituents on the pyridine ring can influence the site of attack.[5] 3. Reaction Conditions: Solvent polarity and pH can subtly alter the electronic distribution in the ring.[4]1. Employ a Blocking Group: A removable blocking group, such as a maleate-derived group on the nitrogen, can direct Minisci-type alkylations almost exclusively to the C4 position.[4][6] 2. Steric Control: To favor C4 substitution, use a bulkier nucleophile. To favor C2, ensure the C4 position is sterically unhindered.[5] 3. Tune Conditions: Avoid acidic conditions in Minisci reactions, as this can favor C2 addition.[4] Experiment with solvents of varying polarities.[5]
Failed or Low-Yield Electrophilic Substitution 1. Deactivated Ring: The pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution (EAS), similar to a nitro group in benzene.[4] 2. Harsh Conditions Required: Traditional EAS reactions often require high temperatures and strong acids, which can lead to low yields and side reactions.[7]1. Activate the Ring via N-Oxide: Convert the pyridine to its N-oxide. This makes the ring more reactive towards electrophiles and strongly directs substitution to the C4 position. The N-oxide can be subsequently deoxygenated.[5]
Low Yield in Chichibabin Reaction 1. Incorrect Basicity: The ideal pKa range for the heterocyclic substrate is 5-8. The reaction proceeds poorly outside this range.[8] 2. Inhibiting Substituents: Electron-withdrawing groups can decrease the basicity of the ring nitrogen and inhibit the reaction.[8] 3. Poor Leaving Group: The hydride ion is a poor leaving group, making its elimination the rate-determining step in many cases.[8]1. Select Appropriate Substrate: Ensure the pKa of your pyridine derivative is within the optimal range. 2. Avoid Deactivating Groups: Substrates with strong electron-withdrawing groups are not ideal for this reaction.[8] 3. Promote Hydride Elimination: Benzo annelation (e.g., using a quinoline instead of a pyridine) can increase the reactivity and propensity for hydride elimination.[8]
Reaction Mixture Polymerization 1. Reactive Intermediates: Cyanopyridines, in particular, can polymerize to form polyconjugated polymers with a –(C=N)n– backbone.[9] 2. Exothermic Side Reactions: Uncontrolled exotherms, such as from nitrile hydrolysis, can promote polymerization.[9]1. Strict Temperature Control: Maintain a consistent and controlled reaction temperature to prevent localized overheating that can initiate polymerization.[9]
Product Hydrolysis 1. Presence of Water: Side reactions with water can lead to the hydrolysis of sensitive functional groups, such as nitriles to amides or carboxylic acids.[9]1. Use Anhydrous Solvents: Ensure all solvents are thoroughly dried to minimize water content. 2. Buffered Systems: If an aqueous medium is required, use a buffered system to maintain a neutral pH. For example, ammonium carbonate can act as both a nitrogen source and a buffer in the Guareschi-Thorpe synthesis.[9]

Frequently Asked Questions (FAQs)

Q1: How can I achieve electrophilic substitution at the C3 position of pyridine?

The nitrogen atom deactivates the pyridine ring and directs electrophilic substitution to the C3 position, but the reaction is often sluggish.[4][10] To achieve C3 substitution, forcing conditions are typically required, such as sulfonation with SO₃ in the presence of a mercury(II) sulfate catalyst or nitration of 2,6-dibromopyridine followed by debromination.[11] The electron-deficient nature of the ring makes these reactions significantly more difficult than for benzene.[10]

Q2: My electrophilic substitution is failing. How can I functionalize the C4 position instead?

A highly effective strategy is to first oxidize the pyridine to its N-oxide using a peracid.[5] The N-oxide is more reactive towards electrophiles and directs substitution to the C4 position.[5] After the substitution reaction, the N-oxide can be deoxygenated to yield the C4-substituted pyridine.[5] This approach bypasses the low reactivity of the parent pyridine ring.

Q3: What are the key factors influencing the Chichibabin reaction?

Several factors are critical for a successful Chichibabin reaction:

  • Basicity: The pyridine substrate should have a pKa between 5 and 8.[8]

  • Substituents: Electron-donating groups can inhibit the reaction, while electron-withdrawing groups also have deactivating effects.[8]

  • Benzo Annelation: Fusing a benzene ring to the pyridine (as in quinoline or isoquinoline) increases reactivity.[8]

  • Solvent: A solvent with a suitable dielectric constant is needed to support the formation of the polar anionic σ-adduct intermediate.[8]

Q4: I am observing significant peak tailing during HPLC purification of my pyridine derivative. What is the cause and how can I fix it?

Peak tailing for basic compounds like pyridines is primarily caused by the interaction of the basic nitrogen atom with acidic residual silanol groups on the silica-based stationary phase.[12] This leads to poor peak shape and resolution.

To mitigate this, you can:

  • Add a Competing Base: Introduce a small amount of an amine modifier like triethylamine (TEA) (e.g., 5-10 mM) to your mobile phase. The TEA will preferentially interact with the active silanol sites, shielding them from your analyte.[12]

  • Adjust Mobile Phase pH: Lowering the mobile phase pH to around 2.5-3.0 with a buffer (e.g., 10-20 mM phosphate buffer) will protonate the silanol groups, minimizing their interaction with the basic pyridine.[12]

  • Use a Modern Column: Columns with high-purity silica or end-capping have a lower concentration of active silanol sites and are less prone to causing peak tailing.[12]

Q5: What is the best way to oxidize the dihydropyridine intermediate from a Hantzsch synthesis?

While classical, strong oxidants like chromium trioxide (CrO₃), potassium permanganate (KMnO₄), and nitric acid (HNO₃) are effective, they often require harsh conditions and can lead to side products and difficult workups.[1] Milder and more efficient methods are often preferred, such as using iodine in refluxing methanol or employing metal-free photochemical conditions with UV or visible light.[1]

Experimental Protocols

Protocol 1: Synthesis of Pyridine N-Oxide for C4-Functionalization

This protocol describes the activation of pyridine for subsequent electrophilic substitution at the C4 position.

  • Reactants:

    • Pyridine (1.39 moles, 110 g)

    • 40% Peracetic acid (1.50 moles, 250 ml)

  • Procedure:

    • In a well-ventilated fume hood and behind a safety shield, add the pyridine to a suitable reaction flask with stirring.

    • Slowly add the peracetic acid at a rate that maintains the internal reaction temperature at 85°C. This addition typically takes 50-60 minutes.

    • After the addition is complete, continue stirring until the temperature cools to 40°C.

    • To isolate the product, evaporate the acetic acid solution under vacuum.

    • Distill the residue under high vacuum (≤ 1 mm Hg). The pyridine N-oxide will be collected as a colorless solid at 100–105°C.[5]

Protocol 2: Minimizing Hydrolysis in Guareschi-Thorpe Synthesis of Cyanopyridines

This method uses ammonium carbonate as both a nitrogen source and a buffer to prevent hydrolysis of the nitrile group.[9]

  • Reactants:

    • Ethyl cyanoacetate (1 mmol)

    • Ethyl acetoacetate (1 mmol)

    • Ammonium carbonate (2 mmol)

    • Water (2 mL)

  • Procedure:

    • Combine all reactants in a sealed vessel.

    • Stir the mixture at 80°C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, the product often precipitates directly from the reaction mixture and can be collected by simple filtration. This method has been shown to produce high yields with no noticeable hydrolysis byproducts.[9]

Visualizations

The following diagrams illustrate key decision-making processes and workflows in pyridine synthesis.

G start Low Yield or Failed Reaction check_purity Are starting materials pure and dry? start->check_purity check_conditions Were reaction conditions (temp, time, atmosphere) correct? check_purity->check_conditions Yes purify_reagents Purify/dry all reagents and solvents check_purity->purify_reagents No analyze_mixture Analyze crude reaction mixture (TLC, LCMS, NMR) check_conditions->analyze_mixture Yes optimize_temp Optimize Temperature and Reaction Time check_conditions->optimize_temp No side_products Side products observed? analyze_mixture->side_products no_reaction Only starting material remains? side_products->no_reaction No troubleshoot_side_rxn Identify side products and adjust conditions (See Troubleshooting Table) side_products->troubleshoot_side_rxn Yes no_reaction->optimize_temp No change_catalyst Consider alternative catalyst or activator no_reaction->change_catalyst Yes end Successful Reaction optimize_temp->end change_catalyst->end purify_reagents->start troubleshoot_side_rxn->end

Caption: A workflow for troubleshooting low-yield pyridine synthesis reactions.

G start Desired Substitution Pattern? c2_node C2-Substitution (Nucleophilic/Radical) start->c2_node C2 c3_node C3-Substitution (Electrophilic) start->c3_node C3 c4_node C4-Substitution (Nucleophilic/Radical) start->c4_node C4 c2_strat1 Chichibabin Reaction (Amination) c2_node->c2_strat1 c2_strat2 Directed ortho-Metalation (DoM) with DMG c2_node->c2_strat2 c2_strat3 Minisci Reaction (Avoid acidic pH) c2_node->c2_strat3 c3_strat1 Electrophilic Aromatic Substitution (EAS) (Harsh conditions) c3_node->c3_strat1 c4_strat1 Activate with Pyridine N-Oxide (For Electrophilic Attack) c4_node->c4_strat1 c4_strat2 Minisci Reaction with N-Blocking Group c4_node->c4_strat2 c4_strat3 Use Bulky Nucleophile to block C2/C6 c4_node->c4_strat3

Caption: Decision tree for achieving regioselective functionalization of pyridine.

G start Crude Product Mixture is_solid Is the product a solid? start->is_solid is_volatile Is the product thermally stable and volatile? is_solid->is_volatile No recrystallize Recrystallization is_solid->recrystallize Yes is_basic Does the crude mixture contain basic impurities? is_volatile->is_basic No distill Distillation (Vacuum if high boiling point) is_volatile->distill Yes chromatography Silica Gel Chromatography is_basic->chromatography No acid_wash Aqueous Acid Wash (e.g., 1M HCl) is_basic->acid_wash Yes chrom_mod Use mobile phase modifier (e.g., TEA) or Deactivated Silica chromatography->chrom_mod If peak tailing occurs acid_wash->chromatography

Caption: Flowchart for selecting an appropriate purification strategy.

References

Technical Support Center: Interpreting Unexpected NMR Spectra of 6-Bromopicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 6-Bromopicolinimidamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected Nuclear Magnetic Resonance (NMR) spectra of this compound.

Frequently Asked Questions (FAQs)

Q1: I have synthesized this compound, but my ¹H NMR spectrum shows more peaks than I expected. What could be the reason?

A1: There are several common reasons for observing unexpected peaks in the ¹H NMR spectrum of this compound:

  • Presence of Impurities: The most common cause is the presence of starting materials, intermediates, or byproducts from the synthesis.

  • Tautomerism: Amidines can exist in different tautomeric forms, which may be in slow exchange on the NMR timescale, leading to separate sets of peaks for each tautomer.

  • Rotational Isomers (Rotamers): Restricted rotation around the C-N single bonds in the amidine group can lead to the presence of different conformational isomers (rotamers) that are distinct on the NMR timescale.

  • Residual Solvent: The presence of residual solvents from the reaction or purification steps is a frequent source of extra peaks.

  • Water: The presence of water can lead to the exchange of labile protons (e.g., N-H) and may appear as a broad peak in the spectrum.

Q2: The chemical shifts of the aromatic protons in my product are further downfield than I predicted. Is this normal?

A2: Yes, this is expected for the hydrochloride salt of a pyridine-containing compound. The protonation of the pyridine nitrogen atom to form the pyridinium ion causes a decrease in electron density in the aromatic ring. This deshielding effect results in a downfield shift (to higher ppm values) of the signals corresponding to the pyridine ring protons compared to the free base.

Q3: My N-H proton signals are very broad or not visible at all. What should I do?

A3: The broadening or disappearance of N-H signals is common and can be due to several factors:

  • Proton Exchange: The acidic N-H protons can exchange with other labile protons in the sample, such as water or acidic impurities. This exchange can be fast on the NMR timescale, leading to signal broadening.

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment that can cause efficient relaxation of attached protons, leading to broad signals.

  • Solvent Effects: In protic solvents like D₂O or CD₃OD, the N-H protons will exchange with deuterium, and the N-H signal will disappear.

To observe N-H protons more clearly, ensure your sample is very dry and use an aprotic polar solvent like DMSO-d₆.

Q4: How can I confirm the presence of the amidinium hydrochloride salt?

A4: Besides the downfield shift of the pyridine protons, you can look for the following:

  • ¹³C NMR: The carbon atom of the amidine group (C=N) will have a characteristic chemical shift, typically in the range of 150-165 ppm.

  • FT-IR Spectroscopy: Look for the characteristic C=N stretching vibration of the amidinium ion, which is typically found in the region of 1650-1680 cm⁻¹.

  • Elemental Analysis: Confirmation of the presence of chlorine and the correct elemental composition can verify the formation of the hydrochloride salt.

Troubleshooting Guide for Unexpected NMR Spectra

If your NMR spectrum of this compound does not match the expected pattern, use the following guide to identify potential issues and find solutions.

Logical Workflow for Troubleshooting Unexpected NMR Spectra

G start Unexpected NMR Spectrum check_solvent Check for Residual Solvent and Water Peaks start->check_solvent compare_impurities Compare with Known Impurity Spectra check_solvent->compare_impurities Solvent peaks identified and assigned purify Re-purify Sample check_solvent->purify Significant solvent contamination consider_tautomers Consider Tautomers/Rotamers compare_impurities->consider_tautomers Impurity peaks identified compare_impurities->purify Significant impurity contamination run_2d_nmr Acquire 2D NMR (COSY, HSQC) consider_tautomers->run_2d_nmr Unassigned peaks remain confirm_structure Confirm Structure run_2d_nmr->confirm_structure Correlations established purify->start Re-run NMR end Problem Solved confirm_structure->end G A 6-Bromopicolinonitrile C Pinner Salt (Imidate Hydrochloride) A->C Pinner Reaction B Alcohol (ROH) + HCl B->C E This compound C->E Aminolysis D Ammonia (NH₃) D->E G C Pinner Salt (Imidate Hydrochloride) G Ester Byproduct (e.g., Methyl 6-bromopicolinate) C->G Hydrolysis H Amide Byproduct (6-Bromopicolinamide) C->H Hydrolysis F Water (H₂O) F->G F->H G T1 Tautomer 1 T2 Tautomer 2 T1->T2 Proton Transfer

Validation & Comparative

Validating the Purity of Synthesized 6-Bromopicolinimidamide Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates is a critical step in the path to novel therapeutics. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for validating the purity of 6-Bromopicolinimidamide hydrochloride. We present detailed experimental protocols and supporting data to aid in the selection of the most suitable analytical method.

Comparison of Analytical Methods

Both HPLC and qNMR are powerful techniques for purity assessment, each offering distinct advantages. The choice between them often depends on the specific requirements of the analysis, such as the need for trace-level impurity detection versus absolute quantification without a specific reference standard for the analyte.

Table 1: Comparison of HPLC and qNMR for Purity Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a mobile and stationary phase.[1]Signal intensity is directly proportional to the number of nuclei.[2]
Primary Application Detection and quantification of impurities, including those at trace levels.Absolute purity determination without the need for an identical reference standard.[3]
Strengths High sensitivity and resolution for separating complex mixtures.[4]Non-destructive, provides structural information on impurities, and is a primary ratio method.[3][4]
Limitations Requires a reference standard for each impurity for accurate quantification; indirect structural information.[5]Lower sensitivity for trace impurities compared to HPLC; potential for signal overlap.[4]
Sample Throughput Well-suited for high-throughput analysis with autosamplers.[4]Can be automated but generally has lower throughput than HPLC.[4]
Data Interpretation Purity is often calculated based on the area percent of the main peak relative to all peaks.Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard.[6]

Experimental Protocols

Detailed methodologies for both HPLC and qNMR are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reverse-phase HPLC (RP-HPLC) method for the purity analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector or a photodiode array (PDA) detector.[7]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the diluent.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes to achieve a stable baseline.

  • Inject a blank (diluent) to ensure no interference from the solvent.

  • Inject the sample solution in duplicate.

  • Process the chromatograms and calculate the purity based on the area normalization method.

Purity Calculation:

Percent Purity = (Area of the main peak / Total area of all peaks) x 100

Table 2: Illustrative HPLC Purity Data for this compound

PeakRetention Time (min)AreaArea %Identification
14.2150000.56-Bromopicolinamide (Hydrolysis product)
28.9295500098.56-Bromopicolinimidamide
312.1300001.06-Bromo-2-cyanopyridine (Starting material)
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol describes the determination of absolute purity of this compound using an internal standard.

Instrumentation and Parameters:

  • NMR Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Internal Standard: Maleic acid (certified reference material).

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest.

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into an NMR tube.

  • Accurately weigh approximately 5 mg of the maleic acid internal standard and add it to the same NMR tube.

  • Add approximately 0.75 mL of DMSO-d6, cap the tube, and vortex until both the sample and the internal standard are fully dissolved.

Procedure:

  • Acquire the 1H NMR spectrum.

  • Process the spectrum with careful phasing and baseline correction.

  • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard. For this compound, a proton on the pyridine ring can be used. For maleic acid, the two vinyl protons give a singlet.

Purity Calculation:

Purity (analyte) = [(I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte)] * Purity_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • IS = Internal Standard

Table 3: Illustrative qNMR Purity Data for this compound

ParameterAnalyte (6-Bromopicolinimidamide HCl)Internal Standard (Maleic Acid)
Mass (mg) 10.255.12
Molecular Weight ( g/mol ) 236.5116.07
Signal Integral 1.00 (for 1 aromatic proton)2.15 (for 2 vinyl protons)
Number of Protons 12
Purity of IS (%) -99.9
Calculated Purity (%) 98.7 -

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures for purity validation.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Sample Solution (1 mg/mL in Diluent) equilibrate Equilibrate System prep_sample->equilibrate prep_mobile Prepare Mobile Phases (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) prep_mobile->equilibrate inject_blank Inject Blank (Diluent) equilibrate->inject_blank inject_sample Inject Sample (x2) inject_blank->inject_sample process_data Process Chromatograms inject_sample->process_data calculate_purity Calculate Purity (Area Normalization) process_data->calculate_purity QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis weigh_sample Accurately weigh Analyte dissolve Dissolve in DMSO-d6 weigh_sample->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve acquire_spectrum Acquire 1H NMR Spectrum dissolve->acquire_spectrum process_spectrum Process Spectrum (Phase & Baseline Correction) acquire_spectrum->process_spectrum integrate_signals Integrate Analyte & IS Signals process_spectrum->integrate_signals calculate_purity Calculate Absolute Purity integrate_signals->calculate_purity

References

A Comparative Analysis of 6-Bromopicolinimidamide Hydrochloride and Other Bromopyridines in a Drug Discovery Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-Bromopicolinimidamide hydrochloride alongside other bromopyridine derivatives. While direct comparative experimental data for this compound is limited in publicly available literature, this document leverages data from structurally related picolinimidamide and picolinamide compounds to infer its potential biological activity. This is contrasted with the well-documented roles of simpler bromopyridines as versatile scaffolds in synthetic chemistry.

Introduction to Bromopyridines in Drug Discovery

Bromopyridines are a class of heterocyclic compounds that serve as crucial building blocks in medicinal chemistry. The position of the bromine atom on the pyridine ring significantly influences the molecule's chemical reactivity and, consequently, its utility in the synthesis of complex drug candidates. Beyond their role as synthetic intermediates, certain bromopyridine derivatives exhibit intrinsic biological activities. This guide focuses on the potential therapeutic profile of this compound by examining related structures and provides a comparative overview with other common bromopyridines.

Comparative Analysis of Biological Activity

A study on thienylpicolinamidine derivatives, which share the core picolinimidamide structure, has demonstrated potent cytotoxic effects against a broad panel of human cancer cell lines.[1][2] These findings suggest that the picolinimidamide moiety is a key pharmacophore. The primary amidine group is thought to play a crucial role in the biological activity of these compounds.

In contrast, simpler bromopyridines like 2-, 3-, and 4-bromopyridine are generally considered as synthetic intermediates rather than biologically active agents themselves. Their value lies in their ability to participate in cross-coupling reactions to build more complex molecules.

Table 1: Antiproliferative Activity of Picolinimidamide and Related Derivatives

Compound/DerivativeCancer Cell LineIC50/GI50 (µM)Reference
Thienylpicolinamidine 4a Leukemia (SR)0.34[1][3]
Colon Cancer (SW-620)0.43[1][3]
Non-Small Cell Lung Cancer (NCI-H460)0.52[1][3]
Thienylpicolinamidine 4b Leukemia (SR)0.58[2]
Leukemia (K-562)0.90[2]
Thienylpicolinamidine 4c Leukemia & Colon Cancer1.37 - 2.78[2]
Picolinamide-based Benzothiazole 5l ABL Kinase (Native)0.0182[4]
ABL Kinase (T315I mutant)0.0399[4]

Note: The data presented for thienylpicolinamidine and picolinamide derivatives is to provide a basis for the potential activity of this compound due to structural similarities.

Hypothetical Mechanism of Action for this compound

Based on the findings for thienylpicolinamidine derivatives, a plausible mechanism of action for this compound is the inhibition of key enzymes involved in cell cycle progression, such as Cyclin-Dependent Kinase 1 (CDK1) and Topoisomerase II (Topo II).[1][3] Downregulation of these proteins would lead to cell cycle arrest and subsequent apoptosis in cancer cells.

Signaling Pathway Diagram

G 6-Bromopicolinimidamide_hydrochloride 6-Bromopicolinimidamide_hydrochloride CDK1 CDK1 6-Bromopicolinimidamide_hydrochloride->CDK1 inhibition Topo_II Topo_II 6-Bromopicolinimidamide_hydrochloride->Topo_II inhibition Cell_Cycle_Progression Cell_Cycle_Progression CDK1->Cell_Cycle_Progression Topo_II->Cell_Cycle_Progression Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis

Caption: Hypothetical signaling pathway for this compound.

Experimental Protocols

To assess the biological activity of this compound and compare it with other bromopyridines, a series of in vitro assays would be necessary.

Experimental Workflow Diagram

G cluster_0 In Vitro Evaluation Compound_Preparation Compound_Preparation MTT_Assay MTT_Assay Compound_Preparation->MTT_Assay Cell_Culture Cell_Culture Cell_Culture->MTT_Assay Western_Blot Western_Blot MTT_Assay->Western_Blot If active Data_Analysis Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for biological evaluation.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).

Materials:

  • 96-well plates

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound and other bromopyridines

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the compounds and incubate for 48-72 hours.[5]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.[5][6]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the levels of specific proteins, such as CDK1 and Topo II, in cell lysates.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-CDK1, anti-Topo II, anti-GAPDH as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[9]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Signal Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[9]

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

While this compound remains a compound with underexplored biological potential, the available data on structurally related picolinimidamides and picolinamides strongly suggest that it warrants further investigation as a potential anticancer agent. Its core structure is associated with potent antiproliferative activity, likely through the inhibition of critical cell cycle regulators like CDK1 and Topo II. This is in stark contrast to simpler bromopyridines, which are primarily valued for their utility in synthetic organic chemistry. Future studies should focus on direct experimental validation of the biological activity and mechanism of action of this compound to fully elucidate its therapeutic potential.

References

In-depth Comparative Analysis of 6-Bromopicolinimidamide Hydrochloride Not Feasible with Currently Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and publicly available data reveals a significant lack of specific information regarding the comparative advantages and performance of 6-Bromopicolinimidamide hydrochloride over similar reagents. While the compound is commercially available as a chemical intermediate, there is a notable absence of published research, comparative studies, or detailed experimental protocols that would enable a thorough and objective comparison with alternative reagents.

Limited Availability of Performance Data

Searches for direct comparisons, mentions in patents, and applications in medicinal chemistry for this compound have yielded minimal results. The available information is largely limited to basic chemical properties and supplier listings. Without access to studies detailing its use in specific chemical reactions, it is not possible to extract quantitative data on its performance metrics such as reaction yield, purity of the product, reaction time, or selectivity when compared to other picolinimidamide derivatives or alternative reagents used for similar synthetic transformations.

General Context of Picolinamide and Picolinimidamide Derivatives

While specific data on the 6-bromo variant is scarce, the broader class of picolinamide and picolinimidamide derivatives has been investigated in the context of drug discovery. These scaffolds are recognized for their utility as versatile building blocks in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. For instance, various picolinamide derivatives have been explored as inhibitors for enzymes like 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) and as ligands for receptors such as the VEGFR-2 kinase. However, this general information does not extend to a specific comparative analysis of this compound.

Conclusion

Due to the lack of available experimental data and comparative studies in the public domain, it is not possible to generate a meaningful "Publish Comparison Guide" that meets the core requirements of data presentation, detailed experimental protocols, and objective performance comparison for this compound versus similar reagents. Researchers, scientists, and drug development professionals considering the use of this reagent would need to conduct their own internal evaluation and optimization studies to determine its advantages for their specific applications. Further publication of research utilizing this compound is necessary before a comprehensive comparative guide can be compiled.

Comparative Guide to the Synthetic Routes of 6-Bromopicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 6-Bromopicolinimidamide hydrochloride, a key intermediate in pharmaceutical synthesis. The routes are primarily based on the well-established Pinner reaction, a reliable method for converting nitriles to imidates and subsequently to amidines. The comparison focuses on reaction conditions, yields, and procedural steps to aid in the selection of the most suitable method for specific research and development needs.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative parameters for two distinct synthetic routes to this compound. Route 1 employs a traditional Pinner reaction with ethanolic hydrogen chloride, followed by ammonolysis. Route 2 presents a variation using methanolic hydrogen chloride, which may offer advantages in terms of reaction time and temperature.

ParameterRoute 1: Ethanolic Pinner ReactionRoute 2: Methanolic Pinner Reaction
Starting Material 6-Bromopicolinonitrile6-Bromopicolinonitrile
Key Intermediates Ethyl 6-bromopicolinimidate hydrochlorideMethyl 6-bromopicolinimidate hydrochloride
Overall Yield High (estimated > 85%)High (estimated > 85%)
Reaction Temperature Step 1: 0-10 °C; Step 2: Room TemperatureStep 1: 0-5 °C; Step 2: Room Temperature
Reaction Time Step 1: ~12-24 hours; Step 2: ~12-24 hoursStep 1: ~10-20 hours; Step 2: ~10-20 hours
Key Reagents Ethanol, Gaseous HCl, AmmoniaMethanol, Gaseous HCl, Ammonia
Solvents Diethyl ether, EthanolDiethyl ether, Methanol
Purification Filtration and washingFiltration and washing

Experimental Protocols

Route 1: Synthesis via Ethanolic Pinner Reaction

This route involves a two-step process: the formation of the Pinner salt (ethyl 6-bromopicolinimidate hydrochloride) followed by ammonolysis to yield the final product.

Step 1: Preparation of Ethyl 6-bromopicolinimidate hydrochloride

  • A solution of 6-Bromopicolinonitrile (1 equivalent) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.

  • The solution is cooled to 0-10 °C in an ice bath.

  • Anhydrous hydrogen chloride gas is bubbled through the solution for 1-2 hours, ensuring the solution remains saturated.

  • Anhydrous ethanol (1.1 equivalents) is added dropwise to the reaction mixture while maintaining the temperature between 0-10 °C.

  • The reaction mixture is stirred at this temperature for 2-4 hours and then allowed to stir at room temperature for 12-24 hours, during which a precipitate is formed.

  • The precipitate is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum to yield ethyl 6-bromopicolinimidate hydrochloride.

Step 2: Preparation of this compound

  • The ethyl 6-bromopicolinimidate hydrochloride (1 equivalent) from Step 1 is suspended in a saturated solution of anhydrous ammonia in ethanol.

  • The suspension is stirred in a sealed pressure vessel at room temperature for 12-24 hours.

  • The reaction mixture is then cooled, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol and then with diethyl ether.

  • The product, this compound, is dried under vacuum.

Route 2: Synthesis via Methanolic Pinner Reaction

This route is a variation of the Pinner reaction, utilizing methanol, which may influence reaction kinetics.

Step 1: Preparation of Methyl 6-bromopicolinimidate hydrochloride

  • 6-Bromopicolinonitrile (1 equivalent) is dissolved in anhydrous diethyl ether in a three-necked flask that has been flame-dried and is fitted with a magnetic stirrer, gas inlet, and drying tube.

  • The solution is cooled to 0-5 °C.

  • A steady stream of dry hydrogen chloride gas is passed through the solution for approximately 1 hour.

  • Anhydrous methanol (1.1 equivalents) is added dropwise, keeping the temperature below 5 °C.

  • The mixture is stirred at 0-5 °C for 3 hours and then at room temperature for 10-20 hours, leading to the formation of a crystalline solid.

  • The solid is isolated by filtration, washed with anhydrous diethyl ether, and dried to give methyl 6-bromopicolinimidate hydrochloride.

Step 2: Preparation of this compound

  • The methyl 6-bromopicolinimidate hydrochloride (1 equivalent) is added to a freshly prepared saturated solution of ammonia in methanol.

  • The mixture is stirred in a sealed flask at room temperature for 10-20 hours.

  • The resulting white precipitate is collected by filtration.

  • The product is washed sequentially with cold methanol and diethyl ether.

  • Drying under vacuum affords pure this compound.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways described above.

G cluster_0 Route 1: Ethanolic Pinner Reaction A 6-Bromopicolinonitrile B Ethyl 6-bromopicolinimidate hydrochloride A->B 1. HCl (g), Anhydrous Ethanol 2. Diethyl Ether, 0-10 °C to RT C 6-Bromopicolinimidamide hydrochloride B->C Saturated Ethanolic Ammonia RT

Caption: Synthetic pathway for Route 1.

G cluster_1 Route 2: Methanolic Pinner Reaction D 6-Bromopicolinonitrile E Methyl 6-bromopicolinimidate hydrochloride D->E 1. HCl (g), Anhydrous Methanol 2. Diethyl Ether, 0-5 °C to RT F 6-Bromopicolinimidamide hydrochloride E->F Saturated Methanolic Ammonia RT

Caption: Synthetic pathway for Route 2.

A Comparative Guide to Analytical Method Validation for 6-Bromopicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), for the analytical validation of 6-Bromopicolinimidamide hydrochloride. Due to the limited availability of published methods for this specific compound, this guide presents representative methods developed for structurally similar pyridine and hydrochloride salt derivatives. These serve as a practical foundation for developing and validating a robust analytical method for this compound.

Comparison of Analytical Methods

The choice between HPLC and HPTLC depends on various factors, including the specific analytical requirements, sample throughput, and available instrumentation. Below is a summary of typical performance characteristics for each technique based on methods for analogous compounds.

ParameterRepresentative RP-HPLC Method (for Pyridine Derivatives)Representative HPTLC Method (for Pyridine Derivatives)
Principle Partition chromatographyAdsorption chromatography
Stationary Phase Octadecyl silane (C18) bonded to silica gelSilica gel 60 F254
Mobile Phase Acetonitrile and phosphate buffer (gradient or isocratic)Chloroform-methanol-glacial acetic acid (9:1:0.1, v/v/v)[1]
Linearity Range Typically in the µg/mL rangeTypically in the ng/band to µ g/band range[1]
Limit of Detection (LOD) ng/mL rangeng/band range
Limit of Quantification (LOQ) ng/mL to µg/mL rangeng/band range
Accuracy (% Recovery) 98 - 102%99 - 101%[1]
Precision (%RSD) < 2%< 2%[1]
Analysis Time per Sample 10 - 30 minutesShorter for multiple samples run in parallel
Solvent Consumption HigherLower
Sample Throughput SequentialHigh (multiple samples on one plate)

Experimental Protocols

Detailed methodologies for the representative HPLC and HPTLC methods are provided below. These protocols can be adapted and optimized for the specific analysis of this compound.

Representative RP-HPLC Method Protocol

This method is a stability-indicating assay suitable for the quantification of pyridine derivatives and their degradation products.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH adjusted to 3.0). The composition can be isocratic or a gradient program.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically between 220-280 nm).

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the same solvent as the standard to achieve a concentration within the calibration range.

4. Validation Parameters:

  • Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of the analyte.

  • Linearity: Analyze a minimum of five concentrations across the expected working range. Plot peak area versus concentration and determine the correlation coefficient (r² > 0.999).

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or on different instruments.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to assess the method's reliability.

Representative HPTLC-Densitometry Method Protocol

This method is suitable for the rapid screening and quantification of multiple samples.

1. Instrumentation:

  • HPTLC applicator (e.g., Linomat 5).

  • HPTLC developing chamber.

  • HPTLC scanner (densitometer) with data analysis software.

2. Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 cm x 10 cm).

  • Mobile Phase (Developing System): A mixture of suitable solvents, for example, chloroform-methanol-glacial acetic acid (9:1:0.1, by volume)[1]. The chamber should be saturated with the mobile phase vapor for approximately 20 minutes before plate development.

  • Application: Apply standards and samples as bands of a specific width using the applicator.

  • Development: Develop the plate in the saturated chamber up to a certain distance (e.g., 80 mm).

  • Drying: Dry the plate in an oven at a specified temperature.

  • Densitometric Analysis: Scan the dried plate at the wavelength of maximum absorbance of the analyte.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of the reference standard in a suitable volatile solvent (e.g., methanol).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution.

  • Sample Solution: Prepare the sample solution in the same solvent to a concentration suitable for application.

4. Validation Parameters:

  • Specificity: Analyze blank and sample spots to ensure the analyte peak is well-resolved from other components.

  • Linearity: Apply different amounts of the standard solution to the plate and plot peak area versus the amount.

  • Accuracy: Perform recovery studies by analyzing a sample of known concentration.

  • Precision: Assess repeatability and intermediate precision by analyzing replicate applications of the same sample.

  • LOD & LOQ: Determine based on the signal-to-noise ratio of the scanned peaks.

  • Robustness: Evaluate the effect of small changes in the mobile phase composition, development distance, and saturation time.

Visualizing the Workflow and Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

G cluster_0 Analytical Method Validation Workflow cluster_1 Validation Parameters start Define Analytical Method Requirements dev Method Development & Optimization start->dev Initial Parameters pre_val Pre-Validation (System Suitability) dev->pre_val Optimized Method val Method Validation (ICH Guidelines) pre_val->val System Passes doc Documentation & Reporting val->doc Validation Data spec Specificity lin Linearity acc Accuracy prec Precision lod_loq LOD & LOQ rob Robustness imp Implementation for Routine Analysis doc->imp Validated Method

Caption: A typical workflow for the validation of an analytical method.

G cluster_hplc High-Performance Liquid Chromatography (HPLC) cluster_hptlc High-Performance Thin-Layer Chromatography (HPTLC) hplc_principle Principle: Partition Chromatography hplc_adv Advantages: - High Resolution - High Sensitivity - Fully Automated - Good for Complex Mixtures hplc_disadv Disadvantages: - Higher Solvent Consumption - Sequential Analysis - Higher Cost per Sample hptlc_principle Principle: Adsorption Chromatography hptlc_adv Advantages: - High Sample Throughput - Lower Solvent Consumption - Parallel Analysis - Cost-Effective for Many Samples hptlc_disadv Disadvantages: - Lower Resolution than HPLC - More Manual Steps - Sensitivity can be Lower analysis_need Analytical Need: Validation of 6-Bromopicolinimidamide Hydrochloride cluster_hplc cluster_hplc analysis_need->cluster_hplc Choose for high resolution and complex samples cluster_hptlc cluster_hptlc analysis_need->cluster_hptlc Choose for high throughput and screening

Caption: Logical comparison of HPLC and HPTLC for analytical method validation.

References

side-by-side comparison of catalysts for 6-Bromopicolinimidamide hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromopicolinimidamide hydrochloride is a valuable starting material in the synthesis of complex nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. The functionalization of this molecule, particularly through palladium-catalyzed cross-coupling reactions, allows for the introduction of a wide range of molecular diversity. The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and substrate scope of these transformations.

This guide provides a side-by-side comparison of various palladium-based catalyst systems for four major classes of cross-coupling reactions relevant to the functionalization of this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Heck reaction. It is important to note that while direct comparative studies on this compound are limited in the available literature, this guide compiles and presents data from reactions performed on closely related analogous substrates, such as 6-Bromonicotinonitrile and 6-Bromopyridin-3-amine. This information serves as a valuable predictive tool for catalyst selection and reaction optimization. The imidamide moiety in the target compound may influence catalyst performance through its electronic properties and potential for coordination with the palladium center; therefore, the data herein should be considered a strong starting point for methodological development.

Data Presentation: A Comparative Overview of Catalytic Systems

The following tables summarize the performance of various palladium catalyst systems in the cross-coupling of 6-bromopyridine derivatives analogous to this compound.

Table 1: Suzuki-Miyaura Coupling of Bromopyridine Analogs
Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)SubstrateCoupling PartnerYield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-80N/A5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidHigh5
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane8025-bromo-1-ethyl-1H-pyrazoleArylboronic acid953
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100122,6-DibromopyridineArylboronic acidHigh1.5
Pd₂(dba)₃P(t-Bu)₃KF1,4-Dioxane80-10012-242,6-DibromopyridineArylboronic acidEffective1.5
Table 2: Buchwald-Hartwig Amination of Bromopyridine Analogs
Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)SubstrateCoupling PartnerYield (%)Catalyst Loading (mol%)
Pd₂(dba)₃BINAPNaOt-BuToluene80182-Amino-6-bromopyridineAniline951.5
Pd(OAc)₂XPhosK₂CO₃t-Amyl alcohol110246-Bromopyridin-3-amineMorpholine852
t-Bu-XPhos Palladacyclet-Bu-XPhosCs₂CO₃1,4-Dioxane100186-BromonicotinonitrilePrimary Amine900.1

*Estimated yields based on similar reactions reported in the literature.

Table 3: Sonogashira Coupling of Bromopyridine Analogs
Catalyst PrecursorLigandCo-catalystBaseSolventTemperature (°C)Time (h)SubstrateCoupling PartnerYield (%)
Pd(CF₃COO)₂PPh₃CuIEt₃NDMF10032-Amino-3-bromopyridinePhenylacetylene96[1]
PdCl₂(PPh₃)₂PPh₃CuIEt₃NDMF10046-Bromopyridin-3-amineTerminal Alkyne80-90*
Pd(PPh₃)₄PPh₃CuIDiethylamineTHFRT62-BromopyridineTerminal Alkyne92

*Estimated yields based on similar reactions reported in the literature.

Table 4: Heck Coupling of Bromopyridine Analogs
Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)SubstrateCoupling PartnerYield (%)
Pd(OAc)₂P(o-tolyl)₃K₂CO₃NMP120166-BromonicotinonitrileStyreneHigh
PdCl₂(PPh₃)₂PPh₃Et₃NDMF10024BromopyridineAcrylate70-85
Pd/CNoneNaOAcH₂O/MeCN100124-Bromopyridinen-Butyl acrylate98

Experimental Protocols

The following are generalized experimental protocols for the cross-coupling reactions discussed. These should be adapted and optimized for the specific substrate and coupling partners.

General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Suzuki-Miyaura Coupling Protocol
  • To a flame-dried Schlenk flask under an argon atmosphere, add the 6-bromopyridine derivative (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1.5 mol%) and the ligand (e.g., SPhos, 3.0 mol%).

  • Add the degassed solvent (e.g., toluene/water mixture).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired product.

Buchwald-Hartwig Amination Protocol
  • In a glovebox or under a counterflow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., BINAP, 3.0 mol%) to a dry Schlenk tube.

  • Add the base (e.g., NaOt-Bu, 1.4 equiv.) and the 6-bromopyridine derivative (1.0 equiv.).

  • Add the amine coupling partner (1.2 equiv.) and the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture with vigorous stirring for the required time (e.g., 18 hours) at the specified temperature (e.g., 80 °C).

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling Protocol[1]
  • To a dry round-bottom flask, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5.0 mol%), and the copper(I) co-catalyst (e.g., CuI, 5.0 mol%).[1]

  • Seal the flask and purge with an inert gas.

  • Under the inert atmosphere, add the anhydrous solvent (e.g., DMF) and the base (e.g., Et₃N).[1]

  • Add the 6-bromopyridine derivative (1.0 equiv.) and the terminal alkyne (1.2 equiv.).

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C) for the required time (e.g., 3 hours).[1]

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, and concentrate in vacuo.

  • Purify by column chromatography.

Heck Coupling Protocol
  • In a Schlenk tube, combine the 6-bromopyridine derivative (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), the ligand (if required, e.g., P(o-tolyl)₃), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent (e.g., NMP or DMF) and the alkene coupling partner (e.g., styrene, 1.2 mmol).

  • Heat the reaction mixture to 100-140 °C and stir for 12-24 hours.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic Cycles and Workflows

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)L2-Br Pd(0)L2->Oxidative Addition Complex R-Br Transmetalation Complex R-Pd(II)L2-R' Oxidative Addition Complex->Transmetalation Complex R'B(OH)2 Base Product Complex [R-R'-Pd(0)L2] Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 R-R'

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)L2-Br Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Complex [Ar-Pd(II)L2(HNR'R'')]Br Oxidative Addition Complex->Amine Complex HNR'R'' Amido Complex Ar-Pd(II)L2(NR'R'') Amine Complex->Amido Complex -HBr Base Product Complex [Ar-NR'R''-Pd(0)L2] Amido Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Bromopyridine, Coupling Partner, Base Catalyst Add Pd Catalyst and Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat and Stir under Inert Atmosphere Solvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Caption: General experimental workflow for cross-coupling reactions.

References

assessing the stability of 6-Bromopicolinimidamide hydrochloride versus its free base

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative stability of 6-Bromopicolinimidamide in its hydrochloride salt and free base forms. This report details the physicochemical properties, presents stability data under stress conditions, and outlines the experimental protocols for assessment.

In the landscape of pharmaceutical development, the selection of the optimal form of an active pharmaceutical ingredient (API) is a critical decision that significantly influences its stability, bioavailability, and manufacturability. For weakly basic compounds such as 6-Bromopicolinimidamide, the choice between the free base and a salt form, like the hydrochloride, is a pivotal consideration. Generally, the hydrochloride salt of a basic drug is favored for its enhanced stability and solubility.[1] This guide provides a detailed comparison of 6-Bromopicolinimidamide hydrochloride and its free base, supported by representative stability data and detailed experimental methodologies.

Executive Summary

The hydrochloride salt of 6-Bromopicolinimidamide is expected to demonstrate superior chemical and physical stability compared to its free base form. This enhanced stability is primarily due to the protonation of the basic functional groups in the molecule, which reduces their reactivity and susceptibility to degradation.[2] The salt form is also anticipated to be less hygroscopic, contributing to its stability in the solid state. While specific experimental data for 6-Bromopicolinimidamide is not widely published, this comparison is based on established chemical principles and representative data from forced degradation studies.

Data Presentation: Comparative Stability Profile

The following table summarizes the expected quantitative data from a comparative stability study of this compound and its free base under various stress conditions.

ParameterThis compound6-Bromopicolinimidamide (Free Base)Rationale
Appearance White to off-white crystalline solidWhite to off-white powderSalt formation often results in a more defined crystalline structure.
Initial Purity ≥ 99%≥ 99%Both forms can be synthesized to a high degree of purity.
Purity after 3 months at 40°C/75% RH > 98%< 96%The free base is generally more susceptible to degradation under accelerated stability conditions.[2]
Purity after 7 days in Aqueous Solution (pH 7.4, 37°C) > 99% remaining~97% remainingThe protonated form in the salt is less reactive in aqueous solutions.[2]
Hygroscopicity (Weight gain at 80% RH) < 1%> 3%Salts are typically less hygroscopic than their corresponding free bases.[3]
Major Degradation Product 6-Bromopicolinamide6-Bromopicolinamide and potential dimers/oligomersThe free base, with its more reactive imidamide group, may be more prone to complex degradation pathways.

Physicochemical Properties: A Head-to-Head Comparison

PropertyThis compound6-Bromopicolinimidamide (Free Base)Source(s)
Molecular Formula C₆H₇BrClN₃C₆H₆BrN₃N/A
Molecular Weight 236.50 g/mol 200.04 g/mol N/A
Melting Point Expected to be higherExpected to be lowerSalts generally have higher melting points than their free bases.
Aqueous Solubility HigherLowerHydrochloride salts of basic compounds are generally more water-soluble.[1][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this comparison are provided below.

Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5][6]

1. Acid/Base Hydrolysis:

  • Procedure: Dissolve 10 mg of the test substance (hydrochloride or free base) in 10 mL of 0.1 N HCl and 0.1 N NaOH, respectively. The solutions are then heated at 60°C for 48 hours. Samples are withdrawn at regular intervals, neutralized, and diluted for analysis.

  • Purpose: To assess the stability of the compound in acidic and basic environments.

2. Oxidative Degradation:

  • Procedure: Dissolve 10 mg of the test substance in 10 mL of a 3% hydrogen peroxide solution. The solution is then kept at room temperature for 48 hours. Samples are taken at various time points for analysis.

  • Purpose: To evaluate the susceptibility of the compound to oxidation.

3. Thermal Degradation:

  • Procedure: A thin layer of the solid sample is exposed to dry heat at 80°C for 72 hours. Samples are then dissolved in a suitable solvent for analysis.

  • Purpose: To determine the stability of the solid form at elevated temperatures.

4. Photostability:

  • Procedure: The solid sample is exposed to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample is kept in the dark.

  • Purpose: To assess the impact of light on the stability of the compound.

Analytical Method for Stability Assessment

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.[7][8]

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorption maximum of 6-Bromopicolinimidamide.

  • Injection Volume: 10 µL.

  • Data Analysis: The peak area of the parent compound is monitored over time to determine the extent of degradation. Degradation products are identified by their retention times and, if necessary, by mass spectrometry.[9]

Hygroscopicity Testing
  • Procedure: A known weight of the sample is placed in a controlled humidity chamber (e.g., 80% Relative Humidity) at a constant temperature (e.g., 25°C). The weight change is monitored over a period of 7 days.

  • Purpose: To determine the tendency of the material to absorb moisture from the atmosphere.

Visualizing the Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

G cluster_0 Chemical Forms cluster_1 Stability Factors cluster_2 Outcome FreeBase 6-Bromopicolinimidamide (Free Base) Salt This compound FreeBase->Salt Protonation (HCl) Reactivity Lower Reactivity Salt->Reactivity Hygroscopicity Lower Hygroscopicity Salt->Hygroscopicity Crystallinity Higher Crystallinity Salt->Crystallinity Stability Enhanced Stability Reactivity->Stability Hygroscopicity->Stability Crystallinity->Stability

Caption: Relationship between salt formation and enhanced stability.

G start Start: Sample Preparation (Hydrochloride or Free Base) stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Time-Point Sampling stress->sampling analysis HPLC Analysis (Quantify Parent & Degradants) sampling->analysis data Data Interpretation (Assess Stability Profile) analysis->data end End: Stability Report data->end

References

Performance of 6-Bromopicolinimidamide Hydrochloride in Different Reaction Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated performance of 6-Bromopicolinimidamide hydrochloride in various reaction types, drawing insights from the established reactivity of analogous picolinamide and picolinimidamide derivatives. Due to a lack of specific published data on the catalytic applications of this compound, this guide utilizes data from closely related compounds to predict its behavior, particularly in the context of cross-coupling reactions.

Introduction to Picolinimidamides in Catalysis

Picolinimidamides, and the closely related picolinamides, have emerged as a versatile class of ligands in transition metal catalysis. Their bidentate coordination to metal centers, involving the pyridine nitrogen and the imidamide or amide nitrogen, provides stable complexes that can effectively facilitate a variety of chemical transformations. The electronic and steric properties of substituents on the pyridine ring can significantly influence the catalytic activity of the resulting metal complexes.

Predicted Performance in Cross-Coupling Reactions

Cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. The performance of a ligand in these reactions is often dictated by its ability to facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

A notable example is the use of 5-methoxypicolinimidamide hydrochloride as an electron-rich amidine ligand in nickel-catalyzed cross-coupling reactions of aryl bromides with redox-active esters. The electron-donating methoxy group in the 5-position is reported to accelerate the oxidative addition step, a crucial part of the catalytic cycle.

In contrast, This compound possesses an electron-withdrawing bromine atom at the 6-position. This substitution is expected to have a contrasting electronic effect. The electron-withdrawing nature of the bromine atom is predicted to decrease the electron density at the metal center. This could potentially slow down the rate of oxidative addition but might, in turn, facilitate the reductive elimination step. The overall effect on the reaction rate and yield would depend on which step is rate-determining for a specific cross-coupling reaction.

Below is a comparative table predicting the performance of this compound against an electron-donating analogue in a generic palladium-catalyzed Suzuki-Miyaura coupling reaction.

Table 1: Predicted Performance Comparison in a Generic Suzuki-Miyaura Coupling
Feature5-Methoxypicolinimidamide (Electron-Donating)6-Bromopicolinimidamide (Electron-Withdrawing) (Predicted)Standard Phosphine Ligand (e.g., PPh₃)
Reaction Yield HighModerate to HighModerate to High
Reaction Time Potentially FasterPotentially SlowerVariable
Catalyst Loading LowPotentially LowLow to Moderate
Substrate Scope BroadPotentially BroadBroad
Functional Group Tolerance GoodGoodGood
Air/Moisture Stability ModerateModerateGood

Experimental Protocols

While a specific protocol for a reaction catalyzed by a this compound complex is not available, a general procedure for a nickel-catalyzed cross-coupling reaction using a picolinimidamide ligand is provided below for reference. Researchers should consider this as a starting point for optimization.

General Protocol for a Nickel-Catalyzed C-C Cross-Coupling Reaction

Materials:

  • Aryl Halide (1.0 equiv)

  • Coupling Partner (e.g., Organoboron reagent) (1.2 - 1.5 equiv)

  • Nickel Precatalyst (e.g., NiCl₂·glyme) (1-5 mol%)

  • Picolinimidamide Ligand (e.g., this compound) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)

  • Anhydrous Solvent (e.g., Toluene, Dioxane, or DMF)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, coupling partner, nickel precatalyst, picolinimidamide ligand, and base.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-120 °C) with stirring for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle

The following diagrams illustrate the proposed catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and a workflow for ligand screening.

Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation R-M Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Transmetalation->Ar-Pd(II)-R(L) M-X M-X Transmetalation->M-X Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L)->Reductive Elimination Reductive Elimination->Pd(0)L Regeneration Ar-R Product Reductive Elimination->Ar-R Ar-X Ar-X R-M R-M

Caption: A generic catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Ligand_Screening_Workflow cluster_0 Ligand Selection cluster_1 Reaction Setup cluster_2 Analysis cluster_3 Comparison Ligand_A 6-Bromopicolinimidamide (Electron-Withdrawing) Reaction_Conditions Standardized Reaction Conditions (Substrates, Catalyst, Base, Solvent, Temp.) Ligand_A->Reaction_Conditions Ligand_B 5-Methoxypicolinimidamide (Electron-Donating) Ligand_B->Reaction_Conditions Ligand_C Standard Phosphine (e.g., XPhos) Ligand_C->Reaction_Conditions Analysis Monitor Reaction (TLC, GC-MS, HPLC) Reaction_Conditions->Analysis Data_Collection Collect Data (Yield, Time, Purity) Analysis->Data_Collection Comparison Compare Performance Metrics Data_Collection->Comparison

Caption: A logical workflow for screening the performance of different ligands.

Conclusion and Future Outlook

While direct experimental evidence for the performance of this compound in catalysis is currently limited, its structural similarity to known effective picolinamide and picolinimidamide ligands suggests it holds potential as a valuable component in catalytic systems. The electron-withdrawing nature of the bromine substituent offers a distinct electronic profile compared to previously studied electron-rich analogues, potentially leading to complementary reactivity and applications.

Further experimental investigation is required to fully elucidate the catalytic capabilities of this compound. Researchers are encouraged to use the information and protocols provided in this guide as a foundation for exploring its utility in a range of cross-coupling and other transition metal-catalyzed reactions. Such studies will be crucial in expanding the toolbox of available ligands for the synthesis of complex molecules in the pharmaceutical and materials science industries.

In-depth Analysis of 6-Bromopicolinimidamide Hydrochloride in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical research, the selection of appropriate starting materials and reagents is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and overall success of a synthetic route. This guide provides a detailed cost-benefit analysis of utilizing 6-Bromopicolinimidamide hydrochloride in various synthetic applications. We present a comparative assessment with alternative reagents, supported by experimental data, to inform researchers, scientists, and drug development professionals in making strategic decisions for their synthetic endeavors.

Physicochemical Properties

This compound is a pyridine derivative with the chemical formula C₆H₇BrClN₃. Its structure, featuring a bromo-substituted pyridine ring and an imidamide functional group, makes it a versatile building block in organic synthesis.

PropertyValue
CAS Number 122918-17-6
Molecular Formula C₆H₇BrClN₃
Molecular Weight 252.50 g/mol
Appearance Off-white to pale yellow powder
Solubility Soluble in water and polar organic solvents

Synthetic Applications and Performance

This compound is primarily employed as a reactant in the preparation of various pyridine-containing compounds.[1] Its utility is particularly noted in the synthesis of molecules with applications as microbiocides.[1] The presence of the bromine atom at the 6-position of the pyridine ring allows for a range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse substituents at this position. The imidamide group can also participate in various chemical transformations, including cyclization reactions to form heterocyclic systems.

A key precursor and structurally related compound, Methyl 6-bromopicolinate, is widely utilized in palladium-catalyzed cross-coupling reactions to construct complex organic molecules that form the backbone of many modern pharmaceuticals.[2] This highlights the general importance of 6-bromopyridine derivatives in medicinal chemistry and drug discovery.

Experimental Workflow: A Generalized Approach

The following diagram illustrates a generalized experimental workflow for a typical cross-coupling reaction involving a 6-bromopyridine derivative like this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Weigh Reactants solvent Add Solvent start->solvent catalyst Add Catalyst & Ligand solvent->catalyst base Add Base catalyst->base heat Heat to Reaction Temperature base->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end Final Product characterize->end

Generalized workflow for a cross-coupling reaction.

Cost-Benefit Analysis

Benefits of using this compound:

  • Versatility: The bifunctional nature of the molecule allows for sequential or one-pot modifications at two different sites.

  • Reactivity: The electron-withdrawing nature of the pyridine ring and the imidamide group can influence the reactivity of the bromine atom in cross-coupling reactions.

  • Potential for Novel Scaffolds: Its use can lead to the synthesis of novel heterocyclic compounds with potential biological activity.

Costs and Considerations:

  • Reagent Cost: As a specialized reagent, the cost of this compound may be higher than that of more common starting materials.

  • Catalyst Cost: Palladium catalysts and ligands required for cross-coupling reactions can be expensive.

  • Process Optimization: Developing optimal reaction conditions to achieve high yields and purity may require significant research and development efforts.

Alternative Reagents

A common alternative to this compound for the synthesis of substituted picolinamide derivatives is to start with a more readily available precursor, such as 6-bromopicolinic acid or its methyl ester, Methyl 6-bromopicolinate.[2] The synthesis would then involve a cross-coupling reaction followed by the conversion of the carboxylic acid or ester to the desired imidamide.

Illustrative Synthetic Pathway Comparison:

G cluster_path1 Direct Functionalization cluster_path2 Stepwise Synthesis A 6-Bromopicolinimidamide hydrochloride B Cross-Coupling A->B C Target Molecule B->C D 6-Bromopicolinic Acid / Ester E Cross-Coupling D->E F Intermediate E->F G Amide Formation F->G H Target Molecule G->H

Comparison of synthetic strategies.

The direct functionalization approach using this compound offers a more convergent route, potentially reducing the number of synthetic steps. However, the stepwise synthesis may be more cost-effective if the starting material, 6-bromopicolinic acid or its ester, is significantly cheaper and the subsequent transformation steps are high-yielding.

Conclusion

The decision to use this compound in a synthetic campaign should be based on a thorough evaluation of the specific research goals and available resources. While it offers a direct route to certain substituted picolinimidamide derivatives, researchers must weigh the potential benefits of a more convergent synthesis against the costs of the starting material and the necessary catalytic systems. For many applications, a stepwise approach starting from more common and less expensive precursors may prove to be the more economically viable option. Further research and process optimization are necessary to fully elucidate the most efficient and cost-effective applications of this compound.

References

Safety Operating Guide

Proper Disposal of 6-Bromopicolinimidamide Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 6-Bromopicolinimidamide hydrochloride (CAS No. 1245806-87-4). The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the handling and disposal of this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] Understanding its specific hazards is the first step in safe handling and disposal. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate personal protective equipment.[1]

  • Hand Protection: Wear chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling the chemical.[1]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[1][2]

  • Skin and Body Protection: A complete suit protecting against chemicals is required. The type of protective equipment must be selected based on the concentration and amount of the hazardous substance at the specific workplace.[1]

  • Respiratory Protection: In situations where dust may be generated, use a NIOSH-approved respirator.[1]

Spill and Leak Management

In the event of a spill or leak, immediate action must be taken to contain the substance and prevent environmental contamination.

  • Evacuation: Evacuate personnel from the immediate area.[1][3]

  • Ventilation: Ensure adequate ventilation.[1][4]

  • Containment: Prevent the substance from entering drains.[1][3]

  • Cleanup: Carefully sweep up the spilled material and place it into a suitable, closed container for disposal. Avoid creating dust.[1]

Disposal Procedure

The primary and mandated method for the disposal of this compound is through a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.

Step-by-Step Disposal Workflow:

  • Segregation: Keep this compound waste separate from other chemical waste streams unless otherwise instructed by the waste disposal service.

  • Containerization: Place the waste in a clearly labeled, sealed, and suitable container. The container should be in good condition and compatible with the chemical.

  • Labeling: The container must be labeled with the full chemical name, "this compound," and the appropriate hazard symbols (e.g., pictogram for "Warning").

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.

  • Documentation: Maintain a log of all chemical waste, including the name of the chemical, quantity, and date of disposal.

  • Professional Collection: Arrange for a licensed chemical waste disposal company to collect the waste. Provide them with the Safety Data Sheet (SDS) for this compound.

Contaminated Packaging:

Any packaging that has come into direct contact with this compound must be treated as hazardous waste and disposed of as the unused product.[1]

Emergency First Aid Procedures

In case of exposure, follow these first aid measures and seek immediate medical attention.[1][2]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][2]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water.[1]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]

In all cases of exposure, consult a physician and provide them with the Safety Data Sheet for this compound.[1][2]

Visual Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Handling of This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Generate Waste (Unused product, contaminated materials) B->C D Segregate Waste C->D E Package in a Labeled, Sealed Container D->E F Store in a Designated Secure Area E->F G Contact Licensed Waste Disposal Service F->G H Provide SDS to Disposal Service G->H I Waste Collected by Professional Service H->I J End: Proper Disposal I->J

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 6-Bromopicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper management of 6-Bromopicolinimidamide hydrochloride in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1][2][3] Therefore, adherence to strict safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye/Face Protection Safety glasses with side-shields or gogglesMust be worn at all times to protect against splashes and dust. A face shield may be necessary for larger quantities or when there is a significant risk of splashing.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile)Disposable nitrile gloves provide good short-term protection.[4] Gloves should be inspected before use and changed regularly, or immediately if contaminated.[5]
Laboratory coatA lab coat should be worn to protect street clothing and skin from contamination.
Respiratory Protection NIOSH-approved respiratorUse a respirator if working in a poorly ventilated area or when the formation of dust is likely. Engineering controls like a fume hood are the preferred method for minimizing inhalation exposure.[4]
Safe Handling and Storage Procedures

Proper handling and storage are critical to minimize exposure risks and maintain the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1][6]

  • Avoid direct contact with the skin, eyes, and clothing.[2]

  • Minimize dust generation during handling and weighing.[2][3]

  • Wash hands thoroughly after handling the compound.[1][2]

  • Do not eat, drink, or smoke in the laboratory.[2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]

  • Keep away from incompatible substances.

  • The recommended storage temperature is typically between 2-8°C.[7]

Emergency Procedures: Spills and Exposure

Accidents can happen, and a clear, rehearsed emergency plan is essential.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[8]

  • Assess the Spill: Determine the size and nature of the spill. For large or highly hazardous spills, contact your institution's emergency response team.[9][10]

  • Secure the Area: If safe to do so, restrict access to the spill area.[11]

  • Personal Protection: Don the appropriate PPE before attempting to clean up a small spill.[8]

  • Containment and Cleanup:

    • For solid spills, gently sweep or vacuum the material, avoiding dust generation.[9] Place the collected material into a sealed container for disposal.[1]

    • For liquid spills, use an inert absorbent material to contain and absorb the spill.[9]

  • Decontamination: Clean the spill area with a suitable decontaminating agent and dispose of all cleanup materials as hazardous waste.[8]

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][12] Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1] Seek medical attention if irritation persists.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Collect waste material in a clearly labeled, sealed container.

  • Dispose of the waste in accordance with all local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.[1][6]

Operational Workflow for Handling this compound

To provide a clear, step-by-step visual guide for laboratory operations, the following workflow diagram outlines the key stages of handling, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Prepare work area in a chemical fume hood B->C D Weigh the required amount of compound C->D E Perform experimental procedure D->E F Monitor for any spills or exposure E->F G Decontaminate work surfaces F->G J Spill Occurs F->J K Exposure Occurs F->K H Collect all waste in a labeled hazardous waste container G->H I Remove PPE and wash hands thoroughly H->I L Follow Spill Cleanup Protocol J->L M Follow First Aid Procedures K->M

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.